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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Thermodynamic Solubility of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine: A Technical Guide for Drug Development

Executive Summary 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0) [5] is a specialized, highly functionalized heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0) [5] is a specialized, highly functionalized heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and Wnt pathway modulators. Due to its rigid bipyridine scaffold and the presence of competing electron-withdrawing (nitro) and electron-donating (methoxy, amine) substituents, this compound presents unique physicochemical challenges. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and a self-validating protocol for determining its thermodynamic solubility.

Structural Causality and Physicochemical Properties

The molecule consists of a 3,3'-bipyridine core. Ring A is substituted with a primary amine at C6 and a nitro group at C5. Ring B features a methoxy group at C6'.

As a Senior Application Scientist, it is critical to understand the electronic effects driving the molecule's behavior:

  • Electronic Push-Pull: The strongly electron-withdrawing nitro group at C5 is in direct conjugation with the C6 amine. This system significantly delocalizes the lone pair of the amine nitrogen, drastically reducing its basicity (estimated pKa < 1.0) and rendering it a poor hydrogen bond acceptor but a strong hydrogen bond donor.

  • Lipophilicity vs. Polarity: While the bipyridine core is lipophilic, the highly polar nitro and amine groups introduce significant dipole moments. The methoxy group adds slight lipophilicity while acting as a hydrogen bond acceptor.

  • Solid-State Interactions: The planar nature of the bipyridine core, combined with strong intermolecular hydrogen bonding between the amine (donor) and nitro/pyridine nitrogens (acceptors), results in a high crystal lattice energy. This high lattice energy is the primary thermodynamic barrier to aqueous dissolution.

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptorMechanistic Rationale
IUPAC Name 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amineN/A
CAS Number 835876-09-0Standard registry identifier [5].
Molecular Formula C11H10N4O3N/A
Molecular Weight 246.22 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Hydrogen Bond Donors 1 (Primary amine, -NH2)Highly polarized by the adjacent nitro group.
Hydrogen Bond Acceptors 6 (O, N atoms)Multiple sites for solvation, though sterically hindered.
Estimated LogP 1.8 – 2.4Balanced lipophilicity suitable for oral bioavailability.
Aqueous Solubility Poor (< 10 mg/L)High crystal lattice energy limits aqueous solvation [4].

Thermodynamic Solubility: Theoretical Framework

Aqueous solubility is a strategic parameter in synthetic and medicinal chemistry, directly governing the fraction of a substance available for absorption and influencing downstream ADME-Tox profiling [4]. For 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, solubility is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon solvation. Because the compound is practically insoluble in pure water, apparent solubility must be measured across a physiological pH range (e.g., pH 1.2, 4.5, 7.4) to account for any potential ionization of the pyridine nitrogens.

Experimental Protocol: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

To ensure high-quality data, experiments must use pure substances, strict temperature control, and sufficient time for the solute to reach equilibrium [4]. The current gold standard for determining the thermodynamic solubility of moderately-to-poorly soluble organic compounds is the shake-flask method, as formalized in OECD Guideline 105 [1]. The following protocol is a harmonized, self-validating system designed to lower inter-laboratory variance [2].

Note: Kinetic solubility assays (which rely on DMSO stock dilutions) often overestimate solubility due to co-solvent effects and metastable supersaturation. For rigorous profiling, the solid-state thermodynamic method below is mandatory [3].

Step 1: Preparation of the Solid Phase
  • Accurately weigh an excess amount of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine powder (e.g., 5 mg) into three separate 2.0 mL light-shielded microcentrifuge tubes.

    • Causality: Light shielding is critical as nitro-aromatics can be susceptible to photolytic degradation over extended periods. An excess of solid ensures the solution remains saturated, a fundamental requirement for thermodynamic equilibrium [1].

Step 2: Buffer Addition and Equilibration
  • Add 1.0 mL of the target aqueous medium (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4) to each tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete wetting of the hydrophobic powder.

  • Place the tubes in a thermomixer set to 37.0 ± 0.5 °C and agitate at 800 RPM for 24 to 48 hours.

    • Causality: 37°C mimics physiological conditions. A minimum of 24 hours is required to overcome the activation energy of dissolution and ensure the system transitions from kinetic suspension to true thermodynamic equilibrium[2].

Step 3: Phase Separation
  • Remove the tubes from the thermomixer and immediately centrifuge at 15,000 × g for 15 minutes at 37°C.

    • Causality: High-speed centrifugation is superior to standard filtration for highly lipophilic compounds, as filters can non-specifically bind the analyte, leading to artificially low solubility readings [3]. Maintaining 37°C prevents premature precipitation.

Step 4: Quantification via LC-MS/MS
  • Carefully extract 100 µL of the clear supernatant without disturbing the solid pellet.

  • Dilute the supernatant 1:10 or 1:100 in a compatible solvent (e.g., 50% Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

  • Quantify the concentration using a validated LC-MS/MS or HPLC-UV method against a multi-point calibration curve prepared from a certified reference standard.

    • Causality: Dilution immediately quenches the saturated state, preventing precipitation in the autosampler. LC-MS/MS provides the specificity required to confirm that the dissolved species is the intact parent molecule and not a degradant[3].

Workflow Visualization

SolubilityWorkflow Start Solid Compound (CAS: 835876-09-0) Buffer AqueousMediaAddition (pH1.2, 7.4) Start->Buffer Excess solid added Shake Thermodynamic Equilibration (Shake-Flask, 37°C, 24-48h) Buffer->Shake OECD 105 Protocol Phase Phase Separation (Ultracentrifugation at 37°C) Shake->Phase Isolate saturated solution Analysis Quantification (LC-MS/MS or HPLC-UV) Phase->Analysis Aliquot extraction & dilution Result Thermodynamic Solubility Profile Generation Analysis->Result Data regression

Logical workflow for determining thermodynamic solubility via the Shake-Flask method.

Conclusion

The physicochemical profiling of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine reveals a complex interplay between its rigid aromatic core and its highly polar substituents. By employing a rigorous, self-validating shake-flask protocol grounded in OECD guidelines, researchers can accurately determine its thermodynamic solubility. This data is indispensable for optimizing downstream synthetic routes and formulating the compound for in vitro and in vivo biological assays.

References

  • Source: kreatis.
  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Title: Will we ever be able to accurately predict solubility?
  • Title: CAS:835876-09-0, 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6 ...
Exploratory

6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine CAS number and identifiers

This is an in-depth technical guide for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical building blocks. Compo...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical building blocks.

Compound Identification & Core Properties

This compound is a functionalized bipyridine scaffold characterized by a "push-pull" electronic system, featuring an electron-donating amino group and an electron-withdrawing nitro group on one ring, coupled to a methoxy-substituted pyridine ring. It serves as a critical intermediate for Type I and Type II kinase inhibitors (e.g., targeting LRRK2, Mps1, or ALK).

PropertyDetail
Common Name 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
Systematic Name 5-(6-methoxypyridin-3-yl)-3-nitropyridin-2-amine
CAS Number Not widely indexed (Precursor amine: 945375-78-0; Synthesis required)
Molecular Formula C₁₁H₁₀N₄O₃
Molecular Weight 246.22 g/mol
SMILES COc1ccc(cn1)-c2cc([O-])c(N)nc2
Appearance Yellow to orange solid (characteristic of nitro-aminopyridines)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol
Structural Analysis

The molecule consists of two pyridine rings linked at the C3 and C3' positions:

  • Ring A (Electron Deficient): A pyridine ring substituted with an amine at C6 (ortho to ring nitrogen) and a nitro group at C5 (meta to ring nitrogen, ortho to amine). This 2-amino-3-nitro motif renders the ring highly reactive for further nucleophilic aromatic substitutions or reduction to a diamine.

  • Ring B (Electron Rich): A pyridine ring substituted with a methoxy group at C6' . This acts as a hydrogen bond acceptor in biological binding pockets.

Synthesis & Manufacturing (Retrosynthetic Analysis)

As this specific nitro-derivative is often a custom-synthesized intermediate rather than a bulk commodity, the most reliable sourcing method is Suzuki-Miyaura cross-coupling .

Reaction Pathway

The synthesis couples a halogenated nitro-aminopyridine with a methoxypyridyl boronic acid.

Starting Materials:

  • Halide Partner: 2-Amino-3-nitro-5-bromopyridine (CAS: 38186-85-5)

  • Boronate Partner: (6-Methoxypyridin-3-yl)boronic acid (CAS: 163105-89-3)

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Catalyst Preparation

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Catalyst:

    
     or 
    
    
    
    .

Step 2: Coupling Reaction

  • Charge a reaction vessel with 2-Amino-3-nitro-5-bromopyridine (1.0 eq) and (6-Methoxypyridin-3-yl)boronic acid (1.1 eq).

  • Add the base (2.5 eq) and solvent system. Degas by bubbling nitrogen for 15 minutes.

  • Add the Palladium catalyst (0.05 eq).

  • Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 247.2

    
    ).
    

Step 3: Work-up & Purification

  • Cool to room temperature and dilute with Ethyl Acetate.

  • Wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (0%

    
     60% EtOAc). The nitro group typically increases polarity, making the product elute later than the bromo-precursor.
    
Synthesis Workflow Diagram

SynthesisPath SM1 2-Amino-3-nitro- 5-bromopyridine (CAS: 38186-85-5) Process Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM1->Process SM2 (6-Methoxypyridin- 3-yl)boronic acid (CAS: 163105-89-3) SM2->Process Product 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine (Target) Process->Product Yield: ~60-80%

Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target bipyridine.

Applications in Drug Discovery

This compound is a high-value scaffold for designing ATP-competitive kinase inhibitors .

Mechanism of Action Potential
  • Hinge Binding: The 2-amino-3-nitropyridine moiety (often reduced to a diamine) mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

  • Selectivity: The 3,3'-bipyridine angle positions the methoxy group into the "solvent-exposed" region or a specific hydrophobic pocket (e.g., the Gatekeeper residue), enhancing selectivity profiles.

  • Derivatization: The nitro group is a "masked" amine. Reduction of the nitro group yields a vicinal diamine (2,3-diaminopyridine), which is a precursor for cyclization into imidazo[4,5-b]pyridines (3-deazapurines).

Downstream Transformations
  • Reduction:

    
     or 
    
    
    
    converts the nitro group to an amine.
  • Cyclization: Reaction with orthoesters or aldehydes yields imidazopyridine cores, common in drugs like Lanzoprazole (though different core) or specific JAK inhibitors .

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~8.5–9.0 ppm (d, 1H): Proton on the nitro-ring (C4-H), highly deshielded.
      
    • 
       ~8.4 ppm (d, 1H): Proton on the methoxy-ring (C2'-H).
      
    • 
       ~8.0 ppm (dd, 1H): Proton on the methoxy-ring (C4'-H).
      
    • 
       ~7.8 ppm (br s, 2H): Amino group (
      
      
      
      )
      , exchangeable with
      
      
      .
    • 
       ~6.9 ppm (d, 1H): Proton adjacent to methoxy (C5'-H).
      
    • 
       ~3.9 ppm (s, 3H): Methoxy group (
      
      
      
      )
      .
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    )
    
  • Parent Ion:

    
    
    
  • Fragmentation: Loss of

    
     (M-46) or Methyl radical (M-15) may be observed at higher collision energies.
    

Safety & Handling (MSDS Highlights)

As a nitro-aromatic amine, this compound possesses specific hazards.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Irritant H315/H319Causes skin and serious eye irritation.
Specific Target Organ H335May cause respiratory irritation.
Reactivity --Nitro compounds can be energetic. Avoid high heat or shock during scale-up.

Handling Protocol:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store at 2–8°C under inert gas (Argon) to prevent oxidation of the amino group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 38186-85-5 (2-Amino-3-nitro-5-bromopyridine). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 163105-89-3 (6-Methoxypyridin-3-ylboronic acid). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chem-Space (2025). 6'-methoxy-[3,3'-bipyridin]-6-amine (Precursor Analog). Retrieved from [Link]

Foundational

Biological Activity Profile &amp; Synthetic Utility of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine in Gyrase B Inhibitor Discovery

Executive Summary In the landscape of modern drug discovery, specific chemical intermediates act as pivotal pharmacophoric scaffolds that dictate the ultimate success of a targeted therapy. 6'-Methoxy-5-nitro-[3,3'-bipyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical intermediates act as pivotal pharmacophoric scaffolds that dictate the ultimate success of a targeted therapy. 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0) is one such critical advanced building block. While the isolated intermediate exhibits minimal direct biological activity, it serves as the foundational architecture for synthesizing novel thiazolopyridone urea derivatives. These derivatives are highly potent, ATP-competitive inhibitors of DNA Gyrase B (GyrB), representing a breakthrough in the treatment of multidrug-resistant Mycobacterium tuberculosis (Mtb)[1].

This technical guide dissects the structural biology, synthetic workflows, and self-validating pharmacological assays required to translate this bipyridine intermediate into a clinically relevant bactericidal agent.

Pharmacological Rationale: Targeting Mtb DNA Gyrase B

DNA gyrase is an essential bacterial type II topoisomerase responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. The enzyme functions as an A2B2 heterotetramer. Historically, the GyrA subunit has been successfully targeted by fluoroquinolones. However, the rapid emergence of fluoroquinolone-resistant Mtb strains has necessitated a shift in focus toward the GyrB subunit[1].

GyrB contains the ATPase domain responsible for providing the energy required for DNA supercoiling. By developing small molecules that competitively bind to the orthosteric ATP-binding site of GyrB, researchers can completely arrest mycobacterial replication, effectively bypassing existing GyrA-mediated resistance mechanisms[2].

GyrB_Mechanism ATP ATP Molecule GyrB DNA Gyrase B (GyrB) ATPase Domain ATP->GyrB Binds Active Site Supercoiling DNA Supercoiling & Cell Replication GyrB->Supercoiling Hydrolyzes ATP Inhibitor Thiazolopyridone Urea (Bipyridine-Derived) Inhibitor->GyrB Competitive Inhibition Inhibitor->Supercoiling Arrests Process Death Mycobacterial Cell Death Inhibitor->Death Induces Supercoiling->Death Prevents

Fig 1: Mechanism of GyrB inhibition by bipyridine-derived ureas, arresting Mtb replication.

Structural Biology & The Role of the Bipyridine Scaffold

The transition from a generic hit to a sub-nanomolar lead compound requires precise spatial arrangement of functional groups. 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine provides two critical structural advantages:

  • The 6'-Methoxy-3'-pyridyl Motif (Ribose Pocket Access): X-ray crystallography and homology modeling of Mtb GyrB reveal a distinct hydrophobic "ribose/solvent pocket" adjacent to the main ATP-binding site[1]. The 6'-methoxy group on the bipyridine scaffold is perfectly tailored to project into this pocket, displacing high-energy water molecules and significantly driving binding affinity through favorable entropic gains[2].

  • The 5-Nitro-6-amine Pyridine Core (Pre-organized Cyclization): The ortho-relationship of the nitro and amine groups allows for a highly efficient, regioselective cyclization into a thiazolopyridone core. Once formed, the bicyclic core mimics the adenine ring of ATP, establishing critical hydrogen bonds with conserved active-site residues (e.g., Arg76 and Arg136 in the site-2 pocket)[2].

Synthetic Workflow: From Scaffold to Active Inhibitor

To preserve the integrity of the bipyridine axis while building the pharmacophore, a strict synthetic sequence must be followed.

Synthetic_Workflow Step1 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine Step2 Nitro Reduction (Pd/C, H2) Step1->Step2 Yields Diamine Step3 Cyclization (CS2 / Base) Step2->Step3 Forms Core Step4 Urea Coupling (Isocyanate) Step3->Step4 N-Functionalization Product Active GyrB Inhibitor Step4->Product Final Drug

Fig 2: Step-by-step synthetic workflow from the bipyridine intermediate to the active inhibitor.

Step-by-Step Methodology
  • Catalytic Hydrogenation (Nitro Reduction):

    • Procedure: Dissolve 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine in anhydrous methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the 5,6-diaminobipyridine intermediate.

    • Causality: Catalytic hydrogenation is explicitly chosen over harsh metal/acid reductions (e.g., Fe/HCl). Acidic conditions risk cleaving the delicate 6'-methoxy ether, which is strictly required for ribose pocket binding.

  • Thiazolopyridine Cyclization:

    • Procedure: Treat the resulting diamine with potassium ethyl xanthate (or carbon disulfide) in the presence of potassium hydroxide in ethanol at reflux. Acidify with 1N HCl to precipitate the thiazolopyridine-2-thiol, which is subsequently oxidized/hydrolyzed to the thiazolopyridone core.

    • Causality: This specific cyclization constructs the rigid bicyclic system required to mimic the purine ring of ATP, locking the bipyridine dihedral angle into the bioactive conformation.

  • Urea Formation (N-4 Functionalization):

    • Procedure: React the thiazolopyridone intermediate with a selected alkyl/aryl isocyanate (e.g., isopropyl isocyanate) in DMF with a catalytic amount of triethylamine at 60°C.

    • Causality: The urea linkage extends into the solvent-exposed region of the GyrB active site, optimizing hydrogen bond interactions with the arginine-rich site-2 pocket, dropping the IC50 from the micromolar to the low nanomolar range[2].

Biological Activity Profile (Structure-Activity Relationship)

The biological activity of the intermediate itself is negligible; its value is unlocked through the synthetic progression described above. The table below summarizes the quantitative evolution of the compound's biological profile throughout the hit-to-lead optimization process[2].

Compound / StageStructural ModificationGyrB IC50 (nM)Mtb MIC (μM)Pharmacological Role
6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Raw Intermediate Scaffold>10,000>100Provides the critical ribose-pocket binding motif (methoxy group).
Diaminobipyridine Nitro Reduction>10,000>100Reactive precursor for bicyclic cyclization.
Thiazolopyridone Core Cyclization with CS2~150~5.0Establishes baseline ATP-competitive binding in the orthosteric site.
Optimized Thiazolopyridone Urea N-4 Urea Substitution2.0 0.1 Maximizes H-bonding with Arg76/Arg136; achieves potent bactericidal efficacy.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the biological evaluation of compounds derived from this intermediate must utilize self-validating, orthogonal assays.

Protocol A: Coupled Enzymatic GyrB ATPase Inhibition Assay

Because direct measurement of ATP hydrolysis (generation of ADP and inorganic phosphate) is difficult to monitor continuously, a coupled enzyme assay is utilized.

  • Causality: Coupling the generation of ADP to the oxidation of NADH allows for continuous, real-time spectrophotometric monitoring at 340 nm, drastically reducing false positives caused by compound aggregation.

Step-by-Step Method:

  • Reagent Preparation: Prepare assay buffer (50 mM TRIS-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 2 mM DTT). Supplement with 2 mM PEP (phosphoenolpyruvate), 0.2 mM NADH, and an excess of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix.

  • Enzyme Addition: Add purified Mtb GyrB enzyme (final concentration 10 nM) and relaxed pBR322 plasmid DNA (acting as the substrate for supercoiling).

  • Compound Incubation: Dispense the bipyridine-derived test compounds (serial dilutions in DMSO) into a 384-well plate. Pre-incubate with the enzyme mix for 15 minutes.

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction.

  • Self-Validation & Readout:

    • Controls: Include Novobiocin (a known GyrB inhibitor) as a positive control, and a DMSO-only well as the 100% activity baseline.

    • Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is required to validate the assay window. Measure the linear decrease in absorbance at 340 nm over 30 minutes to calculate the IC50.

Protocol B: Resazurin Microtiter Assay (REMA) for Mtb MIC
  • Causality: Mtb grows exceptionally slowly (doubling time ~18-24 hours). Relying on optical density (OD) alone is prone to artifacts from compound precipitation over the long incubation period. Resazurin conversion to fluorescent resorufin strictly correlates with active cellular metabolism, providing a definitive, artifact-free readout of true viability.

Step-by-Step Method:

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ≈ 0.6). Dilute to

    
     CFU/mL.
    
  • Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing 2-fold serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Self-Validation & Readout:

    • Controls: Include Rifampicin and Isoniazid as standard-of-care controls. Include a media-only well to ensure no background contamination.

    • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.

Conclusion

The compound 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is not a standalone therapeutic, but rather a master key in the synthesis of next-generation antitubercular agents. By providing a pre-organized scaffold that perfectly addresses the spatial requirements of the Mtb GyrB ATP-binding site and the adjacent ribose pocket, it enables the synthesis of thiazolopyridone ureas with sub-nanomolar target affinity and exceptional cellular efficacy[2]. Mastery of its synthetic handling and the subsequent rigorous enzymatic validation are essential for drug development professionals targeting topoisomerase-mediated bacterial resistance.

References

  • Kale, R. R., et al. "Thiazolopyridone ureas as DNA gyrase B inhibitors: Optimization of antitubercular activity and efficacy." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

  • Kale, R. R., et al. "Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B." Journal of Medicinal Chemistry, 2013.[Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Executive Summary 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (Formula: C₁₁H₁₀N₄O₃; MW: 246.22 g/mol ) is a functionalized bipyridine scaffold often utilized in medicinal chemistry as a pharmacophore for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (Formula: C₁₁H₁₀N₄O₃; MW: 246.22 g/mol ) is a functionalized bipyridine scaffold often utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and protein-protein interaction modulators. Its structure combines a nucleophilic aminopyridine core with an electrophilic nitro group and a methoxy-substituted pyridine ring, providing versatile handles for further derivatization (e.g., reduction of the nitro group to a diamine for cyclization).

This guide provides a definitive technical workflow for the synthesis, purification, and characterization of this molecule. Unlike generic protocols, this document focuses on the Suzuki-Miyaura cross-coupling strategy, selected for its regioselectivity and compatibility with the sensitive nitro and amine functionalities.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
Molecular Formula C₁₁H₁₀N₄O₃
Molecular Weight 246.22 g/mol
CAS (Precursor A) 6945-68-2 (2-Amino-5-bromo-3-nitropyridine)
CAS (Precursor B) 163105-89-3 (2-Methoxy-5-pyridineboronic acid)
Predicted LogP ~1.8 - 2.2
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water

Synthetic Pathway (Suzuki-Miyaura Coupling)[1]

The most robust route to this biaryl system involves the palladium-catalyzed coupling of a halopyridine with a pyridineboronic acid.

Retrosynthetic Analysis

The molecule is disconnected at the C3–C3' bond.

  • Fragment A (Electrophile): 2-Amino-5-bromo-3-nitropyridine.[1][2] The bromine at position 5 is highly reactive towards oxidative addition.

  • Fragment B (Nucleophile): 2-Methoxy-5-pyridineboronic acid.[3][4][5] The methoxy group activates the ring, facilitating transmetallation.

Reaction Scheme Visualization

Synthesis PrecursorA 2-Amino-5-bromo- 3-nitropyridine (CAS 6945-68-2) Intermediate Pd-Complex (Oxidative Addition) PrecursorA->Intermediate + Catalyst PrecursorB 2-Methoxy-5- pyridineboronic acid (CAS 163105-89-3) PrecursorB->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM Na2CO3 (2M) Product 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine (Target) Intermediate->Product Reductive Elimination DME/H2O, 90°C

Caption: Convergent synthesis via Suzuki coupling. The C5-Bromine of the nitro-pyridine couples with the C5-Boronic acid of the methoxy-pyridine.

Detailed Experimental Protocol

Reagents and Stoichiometry
  • Precursor A: 2-Amino-5-bromo-3-nitropyridine (1.0 equiv, 218 mg for 1 mmol scale).

  • Precursor B: 2-Methoxy-5-pyridineboronic acid (1.2 equiv, 184 mg).

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 41 mg). Note: Pd(PPh₃)₄ is an alternative but Pd(dppf)Cl₂ offers better stability against oxidation.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed).

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Why: Palladium(0) species generated in situ are sensitive to oxygen, which causes homocoupling of the boronic acid.

  • Protocol: Charge a microwave vial or round-bottom flask with Precursor A, Precursor B, and the Pd catalyst. Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

Step 2: Solvent Addition

  • Add degassed DME (10 mL per mmol) and the aqueous Na₂CO₃ solution via syringe.

  • Critical Check: The biphasic mixture must be vigorously stirred to ensure phase transfer of the base.

Step 3: Reaction

  • Thermal: Heat to 90°C for 12–16 hours under inert atmosphere.

  • Microwave (Preferred): Heat to 110°C for 45 minutes.

  • Monitoring: Monitor by TLC (50% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.[6]

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient of 20% to 60% EtOAc in Hexanes.

  • Yield Expectation: 65–80%.

Characterization & Quality Control

To validate the structure, ensure the following spectral signatures are present.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Methoxy Group: A sharp singlet (3H) at δ 3.90 ppm .

  • Amine: A broad singlet (2H) around δ 7.5–8.0 ppm (exchangeable with D₂O).

  • Aromatic Region (5 protons):

    • Ring A (Nitro-Amine): Two singlets or doublets (meta-coupling) at δ 8.5–9.0 ppm (H adjacent to Nitro) and δ 8.2 ppm .

    • Ring B (Methoxy): A doublet at δ 6.9 ppm (H adjacent to OMe), a doublet of doublets at δ 8.0 ppm , and a doublet at δ 8.4 ppm (H adjacent to N).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 247.23 m/z.

  • Pattern: A clean single peak is required. Presence of m/z 153 indicates unreacted boronic acid; m/z 218/220 indicates unreacted bromide.

Safety & Handling

  • Nitro Compounds: While this specific derivative is stable, nitro-pyridines can be energetic. Avoid temperatures >150°C during drying.

  • Palladium Residues: Heavy metal waste must be segregated. Scavenger resins (e.g., SiliaMetS® Thiol) can be used to reduce Pd content in the final product for biological assays.

References

  • Precursor A Source: Thermo Scientific Chemicals.[2] 2-Amino-5-bromo-3-nitropyridine, 97%. CAS 6945-68-2.[1][2][7] Link

  • Precursor B Source: CymitQuimica. 2-Methoxy-5-pyridineboronic acid. CAS 163105-89-3.[3][4][5][8][9] Link

  • Synthesis Methodology: MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Discusses Suzuki coupling parameters for 3,3'-bipyridine assembly. Link

  • General Protocol: BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides context on similar nitro-methoxy-pyridine scaffolds). Link

Sources

Foundational

Comprehensive Safety, Toxicity, and Handling Whitepaper for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Executive Summary In modern drug discovery, highly functionalized bipyridine derivatives serve as crucial building blocks for targeted therapeutics, particularly kinase inhibitors. 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized bipyridine derivatives serve as crucial building blocks for targeted therapeutics, particularly kinase inhibitors. 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is a complex intermediate characterized by a 3,3'-bipyridine core substituted with an exocyclic amine, a nitro group, and a methoxy ether. While these functional groups provide excellent vectors for structure-activity relationship (SAR) optimization, they also introduce significant toxicological liabilities.

This whitepaper provides an in-depth analysis of the compound's safety profile, synthesizing theoretical mechanistic toxicology with field-proven experimental workflows. By understanding the metabolic activation pathways of its structural alerts—specifically the nitroaromatic and aromatic amine moieties—researchers can design self-validating assays to accurately profile its toxicity and establish rigorous Safety Data Sheet (SDS) protocols.

Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting a compound's behavior in both biological assays and occupational exposure scenarios. The table below summarizes the core metrics driving the compound's reactivity and bioavailability.

PropertyValue / DescriptionCausality & Impact
Chemical Formula C₁₁H₁₀N₄O₃Dictates the mass balance for synthetic scaling and metabolic mass spectrometry profiling.
Molecular Weight 246.22 g/mol Low MW ensures high permeability, increasing the risk of rapid systemic absorption upon exposure.
Structural Alerts Nitro (-NO₂), Primary Amine (-NH₂)Dual alerts for genotoxicity and mutagenicity via distinct metabolic activation pathways.
Predicted LogP ~1.5 - 2.5Moderate lipophilicity suggests the compound can readily cross cellular membranes and the blood-brain barrier.
Topological Polar Surface Area (TPSA) 102.8 ŲHigh TPSA indicates significant hydrogen bonding capacity, influencing solubility in polar organic solvents (e.g., DMSO, DMF).

Mechanistic Toxicology: The Causality of Toxicity

The toxicity of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is not merely a function of its intact structure, but rather the highly reactive electrophilic intermediates generated during hepatic metabolism. The compound possesses two distinct "Trojan Horse" moieties that hijack cellular enzymes.

Nitroaromatic Bioreduction

The nitro group at the 5-position is highly susceptible to bioreduction. Flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H:quinone oxidoreductase (NQO1), catalyze the single- or two-electron reduction of the nitroaromatic ring[1]. This process generates a nitro anion radical . In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating superoxide anions and severe oxidative stress[2]. Alternatively, further reduction yields a nitroso intermediate and a hydroxylamine, both of which are highly electrophilic and capable of covalently binding to tissue proteins and DNA.

Aromatic Amine N-Hydroxylation

Simultaneously, the primary amine at the 6-position undergoes metabolic activation via Phase I and Phase II enzymes. Cytochrome P450 enzymes (predominantly CYP1A2) oxidize the exocyclic amine to form an N-hydroxyarylamine[3]. This intermediate is subsequently esterified by N-acetyltransferases (NATs). The resulting ester is highly unstable and spontaneously decomposes into an arylnitrenium ion —a potent, positively charged electrophile that rapidly attacks the C8 position of guanine in DNA, leading to frameshift or base-pair substitution mutations[4][5].

MetabolicActivation cluster_nitro Nitroaromatic Bioreduction cluster_amine Aromatic Amine Oxidation Compound 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (Parent Compound) NitroRed Flavoenzymes (e.g., P450 Reductase) Compound->NitroRed Reduction CYP CYP450 (e.g., CYP1A2) Compound->CYP Oxidation NitroRadical Nitro Anion Radical NitroRed->NitroRadical ROS Superoxide / ROS NitroRadical->ROS O2 Redox Cycling Hydroxylamine1 Hydroxylamine Intermediate NitroRadical->Hydroxylamine1 Further Reduction Toxicity DNA Adducts & Cellular Toxicity ROS->Toxicity Oxidative Stress Hydroxylamine1->Toxicity NHydroxy N-Hydroxyarylamine CYP->NHydroxy NAT N-Acetyltransferases (NAT) NHydroxy->NAT Esterification Nitrenium Arylnitrenium Ion (Electrophile) NAT->Nitrenium Nitrenium->Toxicity Covalent Binding

Metabolic activation pathways of nitroaromatic and aromatic amine moieties leading to toxicity.

Predictive Safety Data Sheet (SDS) Guidelines

Because this is a specialized intermediate, empirical SDS data may be sparse. However, based on the mechanistic profiling above, the following rigorous handling protocols must be implemented.

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Germ Cell Mutagenicity (Category 2)

    • Skin Sensitization (Category 1)

  • Personal Protective Equipment (PPE): Handling requires a minimum of a Class II biological safety cabinet or a dedicated chemical fume hood. Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a P3 particulate respirator, and chemical splash goggles are mandatory.

  • Storage: Store at 4°C under an inert atmosphere (Argon/Nitrogen). The nitroaromatic moiety is light-sensitive and prone to photodegradation; store in amber vials.

  • Spill Response: Do not use combustible materials (like standard paper towels) for large spills due to the nitro group's oxidative potential. Use inert absorbent materials (e.g., vermiculite) and dispose of as hazardous chemical waste.

Experimental Methodologies for Toxicity Validation

To transition from theoretical risk to empirical data, laboratories must employ self-validating assay systems. The following protocols are designed not just to measure toxicity, but to confirm the mechanism of that toxicity.

Self-Validating Ames Test (Mutagenicity)

This protocol confirms whether the compound's aromatic amine group is converted into a DNA-reactive nitrenium ion via hepatic enzymes[5].

  • Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. Prepare serial dilutions (0.1 to 100 µ g/plate ).

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (The Validation Key): Prepare two sets of plates for each strain. To Set A, add a buffer control. To Set B, add 10% rat liver S9 fraction (containing CYP450 and NAT enzymes) alongside an NADPH-generating system.

  • Incubation & Scoring: Plate the mixtures using the soft-agar overlay method. Incubate at 37°C for 48 hours. Count revertant colonies.

  • Causality Check: If Set A shows no mutation, but Set B (with S9) shows a dose-dependent spike in colonies, the assay self-validates that the compound is a pro-mutagen requiring CYP1A2 N-hydroxylation, directly confirming the structural alert.

HepG2 Cytotoxicity and ROS Assay (Hepatotoxicity)

This dual-readout protocol confirms whether the nitro group is inducing toxicity via redox cycling and oxidative stress[2].

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate for 24 hours.

  • Compound Exposure & ROS Probe: Wash cells with PBS. Add 10 µM of H₂DCFDA (a fluorogenic dye that measures ROS) and incubate for 30 minutes. Remove the dye and add the compound at varying concentrations (1 µM to 100 µM).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 495/529 nm) every hour for 6 hours to track real-time superoxide generation.

  • Viability Readout: After 24 hours, perform an MTT or CellTiter-Glo assay to assess overall cell viability.

  • Causality Check: If a rapid spike in DCFDA fluorescence precedes a drop in cell viability, the assay self-validates that the primary mechanism of cell death is nitro-reductase-mediated oxidative stress, rather than generalized chemical necrosis.

ToxWorkflow cluster_assays In Vitro Assays Prep Compound Preparation Ames Ames Test + S9 (Mutagenicity) Prep->Ames HepG2 HepG2 + DCFDA (Hepatotoxicity & ROS) Prep->HepG2 Data Data Analysis & Profiling Ames->Data HepG2->Data SDS SDS Generation & Risk Mitigation Data->SDS

Step-by-step in vitro toxicity screening workflow for novel pharmaceutical intermediates.

References

1.[4] Aromatic Amine Carcinogenesis: The Importance of N-Hydroxylation. Xenobiotica.[Link] 2.[3] Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC / NIH.[Link] 3.[5] Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. ACS Publications.[Link] 4.[1] Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.[Link] 5.[2] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[Link]

Sources

Exploratory

The Strategic Role of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine: A Keystone Intermediate in Modern Drug Discovery

For Immediate Release This technical guide provides an in-depth analysis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, a specialized pharmaceutical intermediate. While direct public literature on this specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, a specialized pharmaceutical intermediate. While direct public literature on this specific molecule is limited, its structural motifs are prevalent in numerous active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors. This document, intended for researchers, scientists, and professionals in drug development, will explore the synthesis, chemical attributes, and strategic applications of this compound, drawing upon established principles of medicinal chemistry and process development.

Introduction: The Bipyridine Scaffold in Medicinal Chemistry

The bipyridine structural motif is of significant interest in medicinal chemistry due to its ability to act as a versatile scaffold for the development of targeted therapeutics. Its presence in a molecule can influence planarity, conformational rigidity, and the potential for crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, featuring a methoxy group, a nitro group, and an amine, provides a rich platform for chemical elaboration and diversification.

Physicochemical Properties and Spectroscopic Profile

While experimental data for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is not widely published, its properties can be inferred from its constituent functional groups and related structures.

PropertyPredicted Value/Characteristic
Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
Appearance Likely a yellow to orange crystalline solid
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and hot methanol
¹H NMR Aromatic protons with characteristic shifts for substituted pyridine rings. A singlet for the methoxy group protons.
¹³C NMR Resonances corresponding to the carbon atoms of the two distinct pyridine rings and the methoxy group.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, N=O stretching of the nitro group, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with predictable fragmentation patterns.

Proposed Synthesis and Reaction Mechanisms

The synthesis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine can be logically approached through a convergent synthesis, likely involving a cross-coupling reaction between two functionalized pyridine precursors. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the bipyridine core can be constructed via a Suzuki or Stille coupling reaction. This would involve the coupling of a halosubstituted nitropyridine with a pyridineboronic acid or stannane derivative.

Diagram: Retrosynthetic Analysis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

G Target 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Disconnect C-C Bond Formation (Suzuki Coupling) Target->Disconnect Precursor1 6-Amino-5-nitro-3-halopyridine Disconnect->Precursor1 Precursor2 6-Methoxypyridine-3-boronic acid Disconnect->Precursor2

Caption: A proposed retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-nitro-6-chloropyridine

This intermediate can be prepared from 2-amino-6-chloropyridine through nitration.

  • To a solution of 2-amino-6-chloropyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Methoxylation to yield 2-Amino-6-methoxy-3-nitropyridine

The chloro group is displaced by a methoxy group.

  • 2-Amino-3-nitro-6-chloropyridine is dissolved in methanol.[1]

  • A solution of sodium methoxide in methanol is added, and the mixture is heated to reflux.[1]

  • After completion, the reaction is cooled, and the product is isolated by filtration or extraction.[1]

Step 3: Halogenation of the Aminonitromethoxypyridine

A halogen, such as bromine, is introduced to provide a handle for cross-coupling.

  • The product from Step 2 is subjected to bromination, for example, using N-bromosuccinimide (NBS) in a suitable solvent.

Step 4: Suzuki Coupling

The final bipyridine is assembled.

  • The halogenated aminonitromethoxypyridine is coupled with 6-methoxypyridine-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • The reaction is heated to reflux under an inert atmosphere until completion.

  • The product is then isolated and purified by column chromatography.

Diagram: Proposed Synthetic Workflow

G Start 2-Amino-6-chloropyridine Step1 Nitration Start->Step1 Intermediate1 2-Amino-3-nitro-6-chloropyridine Step1->Intermediate1 Step2 Methoxylation Intermediate1->Step2 Intermediate2 2-Amino-6-methoxy-3-nitropyridine Step2->Intermediate2 Step3 Halogenation Intermediate2->Step3 Intermediate3 Halogenated Intermediate Step3->Intermediate3 Step4 Suzuki Coupling with 6-Methoxypyridine-3-boronic acid Intermediate3->Step4 FinalProduct 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Step4->FinalProduct G Intermediate 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Reduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Reduction Diamino 6'-Methoxy-[3,3'-bipyridin]-5,6-diamine Reduction->Diamino Functionalization Further Functionalization (e.g., Amide Coupling, Alkylation) Diamino->Functionalization API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Functionalization->API

Caption: The transformation of the intermediate to a potential API.

Conclusion and Future Perspectives

6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine represents a strategically designed intermediate with significant potential in pharmaceutical synthesis. Its carefully arranged functional groups allow for a modular and efficient approach to the construction of complex, biologically active molecules. While direct literature is sparse, the established chemistry of its constituent parts provides a solid foundation for its application in drug discovery programs. Further exploration and characterization of this and related bipyridine intermediates are warranted to fully unlock their potential in developing next-generation therapeutics.

References

  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.).
  • Jia, Z. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2005.
  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • BLD Pharm. (n.d.). 6-Methoxy-5-nitropyrimidin-4-amine.
  • CymitQuimica. (n.d.). CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine.
  • Marion, J. P., & Gagnon, P. E. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • Chemspace. (n.d.). 6'-methoxy-[3,3'-bipyridin]-6-amine - C11H11N3O | CSSB00011688828.
  • Benchchem. (n.d.). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate.
  • precisionFDA. (n.d.). 6'-METHOXY(3,3'-BIPYRIDIN)-6(1H)-ONE.
  • Google Patents. (n.d.). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Patsnap. (2020). Synthesis method of 6-methoxy-1-tetralone.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Google Patents. (n.d.). Synthesis method of 6-methoxy-1-tetralone.
  • PubChem. (n.d.). Methods of treatment and pharmaceutical composition - Patent US-8796331-B2.
  • Nittoli, T., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c]n[2][3]aphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry, 45(4), 1436-1446. Retrieved from

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine.
  • Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. (2005). PubMed.
  • Tenova Pharma. (n.d.). 6-(methoxy-d3)pyridin-3-amine.
  • Chem Help ASAP. (2023, March 6). discovery of M4205, a KIT inhibitor for GIST - drug annotation [Video]. YouTube.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • PubChem. (n.d.). 6-Methoxy-3-pyridinylamine.
  • Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. (n.d.). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

[1] Abstract & Scope This protocol details the step-by-step synthesis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (Systematic name: 5-(6-methoxypyridin-3-yl)-3-nitropyridin-2-amine).[1] This scaffold is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This protocol details the step-by-step synthesis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (Systematic name: 5-(6-methoxypyridin-3-yl)-3-nitropyridin-2-amine).[1] This scaffold is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PET radiotracers for neurodegenerative diseases (e.g.,


-synuclein imaging).

The synthesis strategy utilizes a convergent approach via a Suzuki-Miyaura cross-coupling between a highly functionalized nitropyridine halide and a heteroaryl boronic acid.[1] This guide addresses specific challenges associated with aminopyridine chemistry, including catalyst poisoning by the free amine and regioselectivity issues during the precursor nitration.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially accessible heteroaromatic fragments. The key disconnection is the C3-C3' biaryl bond formed via palladium-catalyzed cross-coupling.[1]

Strategic Logic:
  • Fragment A (Electrophile): 2-Amino-5-bromo-3-nitropyridine.[1][2] The nitro group is installed after bromination to leverage the para-directing effect of the amino group (relative to the bromine) and the ortho-directing effect of the amino group for the nitro position.

  • Fragment B (Nucleophile): (6-Methoxypyridin-3-yl)boronic acid.[1] A stable, electron-rich heteroaryl boronic acid that undergoes facile transmetallation.[1]

Retrosynthesis Target TARGET MOLECULE 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Disconnection Suzuki-Miyaura Disconnection Target->Disconnection FragA FRAGMENT A (Electrophile) 2-Amino-5-bromo-3-nitropyridine (Synthesized from 2-amino-5-bromopyridine) Disconnection->FragA FragB FRAGMENT B (Nucleophile) (6-Methoxypyridin-3-yl)boronic acid (Commercially Available) Disconnection->FragB

Figure 1: Retrosynthetic disassembly of the target bipyridine scaffold.

Experimental Protocol

Phase 1: Synthesis of Precursor (2-Amino-5-bromo-3-nitropyridine)

Objective: Regioselective nitration of 2-amino-5-bromopyridine.[1][2] Rationale: Direct nitration of 2-aminopyridine often yields mixtures.[1] Starting with the 5-bromo derivative blocks the para position, forcing nitration to the C3 position (ortho to the amine).

Reagents & Materials:
  • Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5)[1]

  • Solvent: Sulfuric Acid (

    
    ), conc. (98%)[1]
    
  • Reagent: Nitric Acid (

    
    ), fuming or conc. (70%)[1]
    
  • Quench: Crushed ice, Ammonium Hydroxide (

    
    ) or NaOH solution.[1]
    
Step-by-Step Procedure:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice-salt bath.

  • Dissolution: Add conc.

    
     (50 mL)  and cool to 0°C.
    
  • Addition: Slowly add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) portion-wise. Caution: Exothermic.[1] Maintain internal temperature < 5°C.

  • Nitration: Add conc.

    
     (3.0 mL, ~1.2 eq)  dropwise over 20 minutes.[1]
    
    • Critical Control Point: If the temperature spikes, stop addition immediately. High temps lead to dinitration or tar formation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 20% NaOH solution or conc.

    
    . A yellow/orange precipitate will form.[1]
    
    • Note: Keep the mixture cool during neutralization to prevent hydrolysis of the amine.

  • Isolation: Filter the solid, wash copiously with cold water, and dry under vacuum at 50°C.

  • Yield: Expected yield: 75-85% (Yellow solid).

Phase 2: Suzuki-Miyaura Coupling

Objective: Cross-coupling of the nitro-bromide with the boronic acid.[1][3] Rationale: The free amine can coordinate to Pd, reducing catalytic turnover.[2] We use Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand catalyst known for robustness against poisoning and efficiency with heteroaryl chlorides/bromides.[1]

Reagents & Materials:
  • Electrophile: 2-Amino-5-bromo-3-nitropyridine (from Phase 1)[1]

  • Nucleophile: (6-Methoxypyridin-3-yl)boronic acid (CAS: 163105-89-3)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂)[1]

  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure:
  • Preparation: In a pressure vial or Schlenk flask, combine:

    • Nitro-bromide precursor (1.0 eq, 2.18 g, 10 mmol)[1]

    • Boronic acid (1.2 eq, 1.84 g, 12 mmol)[1]

    • Pd(dppf)Cl₂ (0.05 eq, 408 mg, 0.5 mmol)[1]

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and 2M

    
     (10 mL) .
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C for 4-6 hours.

    • Visual Check: The reaction typically darkens as the active Pd(0) species is generated.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).[1]

    • Filter through a pad of Celite to remove Pd black.[1]

    • Separate layers; extract aqueous layer with EtOAc (2 x 50 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 20%

      
       60% Ethyl Acetate in Hexanes.
      
    • TLC:[1][2][4][5] The product will be a bright yellow/orange spot, typically more polar than the starting bromide.

Workflow Start Start: Purified Precursor Mix Mix Reagents: Precursor + Boronic Acid + Pd(dppf)Cl2 + Base Start->Mix Degas Degas: Argon Sparge (10 mins) Mix->Degas Heat Reaction: 90°C, 4-6 hrs Degas->Heat Workup Workup: EtOAc Extraction Celite Filtration Heat->Workup Pure Final Product: Column Chromatography Workup->Pure

Figure 2: Workflow for the Suzuki-Miyaura coupling phase.[1][3]

Analytical Data & Characterization

The following data summarizes the expected physicochemical properties for validation.

PropertySpecificationNotes
Appearance Yellow to Orange SolidTypical for nitro-aminopyridines.[1]
Molecular Weight 246.23 g/mol Formula:

MS (ESI+) [M+H]+ = 247.2Primary ionization peak.[1]
1H NMR (DMSO-d6)

~8.5-8.8 (d, 1H), 8.4-8.6 (d, 1H)
Pyridine Ring A (Nitro side) protons.[1]

~8.0 (s, 2H, broad)

protons (Exchangeable with

).[1]

~8.5 (d), 8.1 (dd), 6.9 (d)
Pyridine Ring B (Methoxy side) protons.[1]

~3.90 (s, 3H)
Methoxy group (

).[1]

Interpretation:

  • Amine Signal: The amino protons in 3-nitropyridines are often deshielded (shifted downfield to >7.5 ppm) due to the intramolecular hydrogen bond with the nitro oxygen.

  • Methoxy Signal: A sharp singlet around 3.9 ppm is diagnostic for the successful incorporation of the boronic acid fragment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst poisoning by free amine.[1]Increase catalyst loading to 10 mol% or switch to Pd(OAc)₂/SPhos which is superior for hindered/deactivated amines [1].[1]
Protodeboronation Boronic acid instability.[1]Use 1.5-2.0 equivalents of boronic acid.[1] Ensure base is not too concentrated (use 1M instead of 2M).[1]
Impurity: Homocoupling Oxygen in reaction vessel.[1]Rigorous degassing is required.[1] Freeze-pump-thaw cycles are superior to sparging if available.[1]
Starting Material Remains Low reactivity of aryl bromide.[1]Switch solvent to DME/Water and raise temperature to 100°C (reflux).[1]

Safety & Handling

  • Nitro Compounds: Potentially energetic.[1] Do not heat the nitration reaction above 5°C during addition. Avoid concentrating the crude nitration mixture to dryness if significant nitric acid remains.

  • Palladium: Heavy metal waste.[1] Dispose of all celite pads and aqueous layers in appropriate heavy metal waste containers.[1]

  • Acids: Fuming nitric acid is a potent oxidizer.[1] Use glass syringes and appropriate PPE (face shield, acid-resistant gloves).[1]

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Context: Discusses catalyst systems (Pd2dba3/SPhos) for challenging pyridine couplings.
  • Synthesis of 2-Amino-5-bromo-3-nitropyridine

    • Source: ChemicalBook & BenchChem Protocols.[1]

    • Context: Standard nitration protocols for aminopyridines using mixed acid.[1]

  • General Suzuki Reaction Conditions

    • Source: Organic Chemistry Portal.[1]

    • Context: Mechanisms and solvent/base selection for Suzuki coupling.[1]

  • PET Tracer Development (Methoxy-bipyridine scaffolds)

    • Source: PubMed / NIH.[1]

    • Context: Utility of methoxypyridine-amine scaffolds in

      
      -synuclein imaging.[1][6]
      

Sources

Application

Application Note: Scalable Preparation of Nitro-Bipyridine Amines via Regioselective

This Application Note is structured to provide a robust, scalable technical guide for the preparation of nitro-bipyridine amines, specifically focusing on the Nucleophilic Aromatic Substitution ( ) strategy. This approac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, scalable technical guide for the preparation of nitro-bipyridine amines, specifically focusing on the Nucleophilic Aromatic Substitution (


)  strategy. This approach is selected for its superior scalability and safety profile compared to direct nitration of amines or partial reduction of dinitro compounds.

Executive Summary

Nitro-bipyridine amines (e.g., 6-amino-3-nitro-2,2'-bipyridine) are critical "push-pull" scaffolds used in non-linear optics, supramolecular assembly, and as precursors for metal-ligand complexes. While laboratory-scale synthesis often relies on unscalable chromatography or hazardous direct nitration, this guide details a scalable, chromatography-free workflow .

The strategy leverages the activation of halogenated bipyridines by ortho- or para-nitro groups , enabling facile Nucleophilic Aromatic Substitution (


) with primary or secondary amines. This method offers high regioselectivity, mild reaction conditions, and purification via controlled crystallization.

Strategic Pathway Analysis

The synthesis of nitro-bipyridine amines presents two primary challenges at scale:

  • Regioselectivity: Direct nitration of amino-bipyridines is often uncontrollable and hazardous due to the electron-rich amino group.

  • Safety: Nitration of bipyridines requires harsh conditions (fuming

    
    , 
    
    
    
    ), posing thermal runaway risks.

The Solution: The "Pre-Activation" Route. We first install the nitro group on a halogenated scaffold (or use a commercially available halo-nitro precursor). The electron-withdrawing nitro group then activates the adjacent halogen for displacement by an amine.

Workflow Logic (DOT Diagram)

G Start Precursor Selection (Halo-Bipyridine) Activation Step 1: Nitro Activation (Nitration of N-Oxide or Halo-Pyridine) Start->Activation HNO3/H2SO4 or Oxidation Substrate Activated Scaffold (Chloro-Nitro-Bipyridine) Activation->Substrate POCl3 (if OH present) Substrate->Activation Regioisomer Check (NMR) Reaction Step 2: S_NAr Amination (Amine + Base + Heat) Substrate->Reaction R-NH2, EtOH/DMSO Workup Step 3: Scalable Purification (Precipitation/Crystallization) Reaction->Workup H2O antisolvent Product Target: Nitro-Bipyridine Amine Workup->Product Filtration

Caption: Figure 1. The "Pre-Activation" synthetic workflow minimizes safety risks by separating the nitration step from the amination step.

Critical Process Parameters (CPPs)

Success in scaling this chemistry relies on controlling specific variables.[1]

ParameterRecommendationScientific Rationale
Solvent System Ethanol, 2-MeTHF, or DMSOProtic solvents (EtOH) can accelerate

via H-bonding stabilization of the transition state; DMSO is required for low-solubility substrates.
Stoichiometry Amine (1.1–1.5 eq)Slight excess drives the reaction to completion. Large excess complicates aqueous workup.
Temperature

The nitro group lowers the activation energy (

), allowing substitution below reflux in high-boiling solvents.
Base

or

Neutralizes the generated

. Inorganic bases simplify workup (insoluble in organics).
Concentration

High concentration favors kinetics but must be balanced against precipitation risks during reaction.

Detailed Experimental Protocols

Protocol A: Preparation of Activated Scaffold (4-Chloro-3-nitro-2,2'-bipyridine)

Note: If starting from commercially available halo-nitro bipyridines, skip to Protocol B.

Context: This step converts a standard bipyridine into an electrophilic scaffold. The use of the


-oxide intermediate is crucial to direct nitration to the 4-position and activate the ring.
  • N-Oxidation:

    • Dissolve 2,2'-bipyridine (1.0 eq) in acetic acid. Add 30%

      
       (1.5 eq).
      
    • Heat to

      
       for 4–6 hours. Monitor by HPLC.
      
    • Scale-up Tip: Quench peroxides with sodium sulfite before concentration to prevent explosion hazards.

  • Nitration (Safety Critical):

    • Dissolve the

      
      -oxide in conc. 
      
      
      
      .
    • Add fuming

      
       dropwise at 
      
      
      
      . Exotherm Warning: Maintain
      
      
      .
    • Heat to

      
       for 12–24 hours.
      
    • Pour onto ice/water. Neutralize to pH 7-8. Filter the yellow precipitate (4-nitro-2,2'-bipyridine-N-oxide).

  • Chlorination (Deoxygenative):

    • Suspend the nitro-N-oxide in

      
       (Phosphorus oxychloride).
      
    • Reflux (

      
      ) for 2–4 hours. The 
      
      
      
      -oxide oxygen is removed, and the ring is chlorinated if a leaving group isn't already present, or if converting a hydroxy intermediate. Note: For 4-nitro-N-oxide, this step typically yields 4-chloro- derivatives via rearrangement mechanisms.
Protocol B: Scalable Amination via (The Core Method)

Target: Synthesis of N-alkyl-3-nitro-2,2'-bipyridin-6-amine (or 4-isomer). Substrate: 6-Chloro-3-nitro-2,2'-bipyridine (activated by ortho-nitro).

Reagents:

  • Substrate: 6-Chloro-3-nitro-2,2'-bipyridine (

    
    , 
    
    
    
    )
  • Amine:

    
    -Butylamine (
    
    
    
    ,
    
    
    )
  • Base:

    
     (
    
    
    
    ,
    
    
    ) - Milled for surface area.
  • Solvent: Ethanol (

    
    , 
    
    
    
    )

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

    • Charge Ethanol and 6-Chloro-3-nitro-2,2'-bipyridine. Start stirring at 250 RPM.

    • Observation: The slurry may be yellow/orange.

  • Reagent Addition:

    • Add

      
       in a single portion.
      
    • Add

      
      -Butylamine via addition funnel over 15 minutes. Note: Mild exotherm may occur.
      
  • Reaction:

    • Heat the mixture to reflux (

      
      ).
      
    • IPC (In-Process Control): Sample at 2 hours. Analyze via HPLC (C18 column, MeCN/Water + 0.1% TFA).

    • Endpoint:

      
       starting chloride remaining.
      
  • Workup (Crystallization - No Chromatography):

    • Cool the reaction mixture to

      
      .
      
    • Add Water (

      
      ) slowly over 30 minutes to induce precipitation of the product and dissolution of inorganic salts (
      
      
      
      , Excess
      
      
      ).
    • Stir at

      
       for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the solids using a Büchner funnel or centrifuge.

    • Wash the cake with 1:1 EtOH/Water (

      
      ) to remove amine traces.
      
    • Dry in a vacuum oven at

      
       for 12 hours.
      

Expected Yield: 85–95% Purity:


 (HPLC area)

Safety & Engineering Controls (Graphviz)

The nitration step in Protocol A is the highest risk operation. The following control loop is mandatory for scale-up.

Safety TempSensor Temp Probe (Reactor Internal) Controller PID Controller (Limit: 10°C) TempSensor->Controller T_internal Cooling Cooling Jacket (Glycol -20°C) Dosing Acid Dosing Pump (HNO3) Controller->Cooling Max Flow if T > 5°C Controller->Dosing Stop if T > 10°C

Caption: Figure 2. Safety interlock logic for the nitration of bipyridine. Dosing must automatically halt if thermal limits are breached.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (

)
Amine is volatile and lost during reflux.Use a sealed vessel or efficient condenser. Add 0.2 eq extra amine.
Product Oiling Out Solvent composition too aqueous during workup.Add seed crystals during water addition. Slow down water addition rate.
Dark Impurities Oxidation of amine or decomposition.[1]Degas solvents with

prior to heating. Ensure temperature does not exceed

.
Incomplete Nitration Water accumulation in acid mix.Use fuming

and ensure system is dry. Water deactivates the nitronium ion.

References

  • Anderson, S. (1998). Pyridine N-oxides.[1][2][3][4][5] In Heterocyclic Chemistry. Wiley-Interscience.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6][7][8][9] Chemical Reviews, 49(2), 273–412.

  • Schlaf, M., et al. (2007).[10] An Improved Synthesis of 6,6′-Diamino-2,2′-bipyridine.[10] Synthesis, 2007(5), 791-793.[10]

  • BenchChem. (2025). Safety Hazards in Nitration of Pyridine N-oxides.[1]

  • Carl Roth. (2025). Safety Data Sheet: 4-Amino-2,2'-bipyridine.

Sources

Method

Reduction of nitro group in 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

An Application Guide for the Synthesis of 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine via Chemoselective Nitro Group Reduction Introduction: The Strategic Importance of Bipyridine Diamines In the landscape of modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine via Chemoselective Nitro Group Reduction

Introduction: The Strategic Importance of Bipyridine Diamines

In the landscape of modern drug discovery and materials science, the bipyridine scaffold is a privileged structure, renowned for its exceptional ability to form stable complexes with a wide range of metal ions.[1] This characteristic has cemented its role in the development of novel catalysts, functional materials, and, critically, therapeutic agents.[1][2] The functionalization of this scaffold is a key strategy for modulating its electronic and steric properties. The conversion of a nitro-amino bipyridine, such as 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, to its corresponding diamine derivative represents a pivotal synthetic transformation.[3][4] The resulting 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine is a highly valuable intermediate, poised for further elaboration into complex heterocyclic systems or for use as a sophisticated chelating ligand.

This document provides a comprehensive guide for researchers, outlining robust and validated protocols for the chemoselective reduction of the nitro group in 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine. We will explore the scientific rationale behind method selection, present detailed, step-by-step experimental procedures, and offer insights into reaction monitoring, product characterization, and troubleshooting.

PART 1: Scientific Rationale and Method Selection

The primary challenge in this synthesis is the selective reduction of the aromatic nitro group while preserving the integrity of the existing amine and methoxy functionalities, as well as the bipyridine core. A variety of established methods exist for nitro group reduction, each with distinct advantages and limitations.[5][6][7]

  • Catalytic Hydrogenation: This method, employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas, is highly efficient and known for clean reaction profiles.[8][9] It is an excellent choice for this transformation, as it typically does not affect amine or ether groups. However, it requires specialized hydrogenation equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[10][11]

  • Metal-Mediated Reductions: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., HCl, acetic acid) is a classic, cost-effective, and highly reliable approach.[10][12][13] These methods are particularly valued for their excellent chemoselectivity, making them well-suited for complex, multi-functionalized substrates.[14] The reaction of iron powder in acetic acid or with ammonium chloride is a common choice due to its low cost, environmental friendliness, and straightforward workup procedure.[12][13] Similarly, tin(II) chloride (SnCl₂) is a mild and effective reagent that is highly selective for nitro groups in the presence of other reducible functionalities.[8][14]

  • Dissolving Metal & Transfer Hydrogenation Reductants: Reagents like sodium dithionite (Na₂S₂O₄) offer a metal-free alternative under mild conditions, which can be advantageous for highly sensitive substrates.[15][16][17][18]

Selected Methodologies: For this application note, we will detail two highly reliable and widely applicable protocols:

  • Protocol A: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), a classic and highly selective method.

  • Protocol B: Catalytic Hydrogenation using Palladium on Carbon (Pd/C), a clean and efficient alternative.

These methods were chosen to provide researchers with options that balance factors of equipment availability, scale, and reagent handling preferences.

PART 2: Mechanism of Action

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The reduction of a nitro group to an amine is a six-electron process.

Mechanism for Metal-Mediated Reduction (e.g., with Tin): The reduction in acidic media proceeds through a series of single-electron transfer (SET) and protonation steps. The metal (e.g., Sn) acts as the electron source, while the acid provides the protons. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine.[19][20] The acidic environment prevents the formation of undesired dimeric side products (e.g., azo or azoxy compounds) by keeping the amine product protonated.[20]

G cluster_0 Nitro Group Reduction Pathway (Metal/Acid) Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O FinalAmine Ar-NH₂ (Amine) Amine->FinalAmine Base Workup (e.g., NaOH)

Caption: Stepwise reduction of a nitroarene to an amine via metal/acid catalysis.

PART 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aromatic nitro compounds and tin salts should be handled with care.

Protocol A: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly reliable for lab-scale synthesis and demonstrates excellent chemoselectivity.[14]

Materials and Reagents:

  • 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard laboratory glassware for workup and extraction

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) portion-wise. The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Check for the complete consumption of the starting material.

  • Workup - Quenching and Basification: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Continue adding the bicarbonate solution until the pH of the mixture is basic (pH 8-9), which will cause the precipitation of tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate to ensure all product is recovered.

  • Extraction: Combine the filtrate and the washes. If ethanol was used as the solvent, concentrate the filtrate under reduced pressure to remove most of the ethanol. Add deionized water to the residue and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine can be purified by column chromatography on silica gel if necessary.

Protocol B: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is very clean and often provides high yields, but requires specific safety measures for handling the catalyst and hydrogen gas.[10]

Materials and Reagents:

  • 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation flask (e.g., Parr bottle or a two/three-neck flask)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Add 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (1.0 eq) and a solvent such as methanol or ethanol to a suitable hydrogenation flask equipped with a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C is pyrophoric when dry; handle with care.[10]

  • Hydrogen Purge: Securely attach a hydrogen-filled balloon to one neck of the flask (or connect to a hydrogenation apparatus). Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm from the balloon is usually sufficient).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Hydrogenation is often complete in 4-12 hours at room temperature.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Critical Safety Step: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake must be washed with the reaction solvent and must be kept wet at all times to prevent ignition upon exposure to air. The wet catalyst should be disposed of according to institutional safety guidelines.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the product, 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine. The product is often of high purity and may not require further purification.

PART 4: Data Presentation and Characterization

Table 1: Comparison of Reduction Protocols
ParameterProtocol A: SnCl₂·2H₂OProtocol B: Pd/C, H₂
Primary Reagent Tin(II) Chloride Dihydrate10% Palladium on Carbon
Co-reagent/Gas NoneHydrogen (H₂)
Solvent Ethanol or Ethyl AcetateMethanol or Ethanol
Temperature Reflux (~78 °C)Room Temperature
Typical Time 2 - 4 hours4 - 12 hours
Key Advantage High chemoselectivity, no special gas equipment needed.[14]High purity of crude product, clean reaction.[8]
Key Disadvantage Stoichiometric tin waste, requires careful workup.Requires handling of flammable H₂ and pyrophoric catalyst.[10]
Analytical Workflow for Product Validation

Successful synthesis must be confirmed through a rigorous analytical workflow.

G cluster_workflow Analytical & Characterization Workflow TLC 1. Reaction Monitoring (TLC / LC-MS) MS 2. Molecular Weight Confirmation (MS / HRMS) TLC->MS NMR 3. Structural Elucidation (¹H & ¹³C NMR) MS->NMR IR 4. Functional Group Analysis (FTIR) NMR->IR Purity 5. Purity Assessment (HPLC / qNMR) IR->Purity

Caption: A standard workflow for monitoring the reaction and validating the final product.

Expected Characterization Data:

  • TLC/LC-MS: Monitor for the disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak.

  • Mass Spectrometry (MS): The product, 6'-Methoxy-[3,3'-bipyridine]-5,6-diamine (C₁₁H₁₂N₄O), should show the correct molecular ion peak corresponding to its molecular weight (216.24 g/mol ).

  • ¹H NMR: Expect to see the disappearance of signals associated with the nitro-substituted pyridine ring and the appearance of new aromatic signals shifted upfield. The emergence of a new broad singlet corresponding to the -NH₂ protons will be a key indicator.

  • FTIR Spectroscopy: The most telling change will be the complete disappearance of the strong, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group (typically found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹). Concurrently, new N-H stretching bands for the newly formed primary amine will appear in the 3400-3200 cm⁻¹ region.

PART 5: Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient equivalents of reducing agent. Deactivated catalyst (Pd/C). Poor quality of SnCl₂ (oxidized). Insufficient reaction time or temperature.Increase equivalents of SnCl₂·2H₂O to 5-6 eq. Use fresh, high-quality Pd/C or SnCl₂. Extend reaction time and monitor by TLC/LC-MS. Ensure proper reflux temperature is reached for Protocol A.
Low Product Yield Incomplete reaction. Product loss during workup (e.g., incomplete extraction). Degradation of product.Ensure the reaction goes to completion. During workup for Protocol A, ensure the pH is sufficiently basic (>8) to free the amine for extraction. Perform multiple extractions. Avoid unnecessarily harsh conditions.
Side Product Formation (For Hydrogenation) Over-reduction or side reactions on the catalyst surface.Screen different solvents. If other sensitive groups were present (e.g., halogens), switch to a non-dehalogenating catalyst like Raney Nickel or use a chemical reduction method (Protocol A).[8]

General Safety:

  • Nitro Compounds: While not all nitroaromatics are shock-sensitive, they should be treated as potentially energetic materials. Avoid excessive heat and mechanical shock.[21][22]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a fume hood, away from ignition sources, with proper grounding of equipment.

  • Pyrophoric Catalysts: Dry Pd/C can ignite spontaneously in air. Always handle in an inert atmosphere and keep the filter cake wet during and after filtration.[10]

  • Corrosive Reagents: Handle acids and bases used in workup procedures with appropriate care.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Sodium Dithionite Reduction of Nitroarenes. Scribd. [Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Publications. [Link]

  • Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry - ACS Publications. [Link]

  • Process for the catalytic hydrogenation of nitrobenzene.
  • Spotlight 346. Synfacts. [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing). [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters - ACS Publications. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Process for the reduction of nitro derivatives to amines.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. ATSDR. [Link]

  • Boron Joins the Nitro-Circus. Scientific Update. [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Chemistry & Applications. [Link]

  • Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. MDPI. [Link]

  • Nitroglycerin Use in the Emergency Department: Current Perspectives. PMC. [Link]

  • Nitro-Dur: Key Safety & Patient Guidance. Drugs.com. [Link]

  • 6'-methoxy-[3,3'-bipyridin]-6-amine. Chemspace. [Link]

  • 6-Methoxy-N-methyl-3-nitropyridin-2-amine. PubChem. [Link]

Sources

Application

Application Note: Utilizing 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (MNBA) in Metal Coordination and Framework Assembly

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Ligand Profiling The rational design of Metal-O...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Ligand Profiling

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (MNBA) is a highly functionalized, rigid bridging ligand that offers unprecedented control over framework topology.

Unlike the chelating 2,2'-bipyridine, the 3,3'-bipyridine backbone features divergent nitrogen vectors that prevent chelation, forcing the ligand to bridge multiple metal centers and propagate infinite 1D, 2D, or 3D networks ()[1]. What makes MNBA exceptional is its extreme electronic asymmetry. The "push-pull" effect generated by the electron-donating methoxy group on one ring and the electron-withdrawing nitro group on the other drastically alters the Lewis basicity of the two coordinating pyridine nitrogens ()[2]. This differential binding affinity is a powerful tool for engineering non-centrosymmetric materials and targeted bio-MOFs.

Table 1: Physicochemical and Coordination Profiling of MNBA
PropertyValue / Structural FeatureImpact on Coordination Chemistry
Inter-ring Linkage 3,3'-C-C bondDivergent nitrogen vectors prevent single-metal chelation; flexible dihedral angle allows adaptation to various metal geometries[1].
Ring A Substituents 6-amine, 5-nitro (para/meta to linkage)Amine acts as a hydrogen-bond donor; nitro acts as an acceptor. Distal positioning prevents steric hindrance at the 3,3' linkage[3].
Ring B Substituents 6'-methoxy (para to linkage)Electron-donating group increases the Lewis basicity of N1'. Distal position maintains ligand rotational flexibility[2].
Electronic Profile Push-Pull AsymmetryDifferential electron density between N1 and N1' drives the formation of non-centrosymmetric, directional frameworks[2].

Mechanistic Pathway: Electronic Asymmetry and Coordination Logic

The core utility of MNBA lies in its ability to dictate the thermodynamic assembly of the framework. The methoxy group on Ring B enriches the electron density of its adjacent pyridine nitrogen, making it a "harder" and more aggressive Lewis base. Conversely, the nitro group on Ring A depletes electron density from its pyridine nitrogen, rendering it a weaker donor.

When introduced to a metal salt, the Ring B nitrogen coordinates first, establishing the primary structural nodes. The Ring A nitrogen coordinates secondarily, often resulting in distorted or asymmetric coordination spheres. Furthermore, the uncoordinated exocyclic 6-amine and 5-nitro groups project into the framework's pores, creating a highly active, self-complementary hydrogen-bonding network ideal for guest encapsulation ()[3].

ElectronicPathway MNBA MNBA Ligand (Flexible 3,3'-Bridge) RingA Ring A: 6-Amine & 5-Nitro (Push-Pull System) MNBA->RingA RingB Ring B: 6'-Methoxy (Electron Donor) MNBA->RingB Metal1 Metal Center 1 (Weakly Coordinated) RingA->Metal1 N-donor (Depleted e- density) Metal2 Metal Center 2 (Strongly Coordinated) RingB->Metal2 N-donor (Enriched e- density) MOF Non-Centrosymmetric Coordination Polymer Metal1->MOF Metal2->MOF

Fig 1. Electronic asymmetry in MNBA driving non-centrosymmetric coordination polymer assembly.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of[Zn(MNBA)(NO3)2]n Coordination Polymer

Scientific Causality: Zinc(II) nitrate is selected because the d10 electron configuration of Zn(II) lacks ligand-field stabilization energy. This allows the coordination geometry to be dictated entirely by the steric and electronic demands of the MNBA ligand, ensuring predictable framework assembly and potential luminescent properties ()[4].

Step-by-Step Methodology:

  • Precursor Preparation: Weigh 0.1 mmol of MNBA and 0.1 mmol of Zn(NO3)2·6H2O. Transfer both to a 15 mL Teflon-lined stainless steel autoclave.

  • Solvent Mixing: Add 8 mL of a ternary solvent mixture containing N,N-Dimethylformamide (DMF), Ethanol, and Deionized Water in a 2:1:1 (v/v) ratio.

    • Causality: DMF is required to dissolve the rigid, polar MNBA ligand. Ethanol acts as a modulator to control the dielectric constant, while water facilitates the dissociation of the zinc nitrate salt.

  • Sonication: Sonicate the mixture for 15 minutes until a homogenous, clear solution is achieved.

  • Solvothermal Heating: Seal the autoclave and heat in a programmable oven at 120°C for 72 hours.

    • Causality: 120°C provides sufficient thermal energy to overcome the activation barrier for reversible coordination bonds, ensuring thermodynamic control (defect correction) rather than kinetic trapping.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 0.5°C/min.

    • Causality: Rapid cooling leads to kinetic defects and crystal twinning. A slow cooling ramp is critical for yielding high-quality single crystals suitable for X-ray diffraction.

Self-Validation Check: During the initial heating phase, the solution should remain clear. If premature turbidity is observed, it indicates rapid amorphous precipitation. To correct this in subsequent runs, increase the DMF ratio to enhance ligand solubility.

Workflow Step1 1. Precursor Prep Zn(NO3)2 + MNBA Step2 2. Solvent Mixing DMF/EtOH/H2O (2:1:1) Step1->Step2 Step3 3. Solvothermal Synthesis 120°C for 72h Step2->Step3 Step4 4. Controlled Cooling 0.5°C/min to RT Step3->Step4 Step5 5. Activation Solvent Exchange & Vacuum Step4->Step5

Fig 2. Step-by-step solvothermal synthesis workflow for MNBA-Zn(II) coordination polymers.

Protocol 2: Post-Synthetic Activation and Bio-MOF Drug Encapsulation

Scientific Causality: To utilize the MNBA-MOF for drug delivery, the pores must be evacuated without collapsing the framework. Direct evaporation of high-boiling DMF causes massive capillary stress. Solvent exchange with a lower surface-tension solvent prevents structural degradation.

Step-by-Step Methodology:

  • Solvent Exchange: Immerse the synthesized crystals in 10 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 days.

  • Vacuum Drying: Transfer the exchanged crystals to a vacuum oven and dry at 60°C for 12 hours to yield the activated MOF.

    • Self-Validation Check: Confirm activation via FTIR spectroscopy. The strong C=O stretching band of occluded DMF at ~1670 cm⁻¹ must completely disappear.

  • Incipient Wetness Impregnation: Prepare a saturated solution of a target drug (e.g., 5-fluorouracil) in methanol. Submerge 50 mg of the activated MOF in 5 mL of this solution and stir gently in the dark for 48 hours.

    • Causality: The uncoordinated 6-amine and 5-nitro groups of the MNBA ligand act as specific hydrogen-bonding anchors, immobilizing the drug molecules within the framework's pores via complementary donor-acceptor interactions[3].

  • Harvesting: Centrifuge the suspension, wash lightly with cold methanol to remove surface-bound drug, and dry under ambient conditions.

References

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega.[Link]

  • Self-Assembly of Discrete Metallocycles versus Coordination Polymers Based on Cu(I) and Ag(I) Ions and Flexible Ligands: Structural Diversification and Luminescent Properties. MDPI (Molecules).[Link]

  • The Coordination Polymer (CP) of bis(3-pyridyl)butanediamide with Cu(ClO4)2. RSC Advances.[Link]

  • New Linear Coordination Polymers Based on Copper(I) and 4,7-Phenanthroline: Structure Dependence on Solvent and Counteranion. Inorganic Chemistry.[Link]

Sources

Method

Application Note: Strategic Protocols for Methoxy-Functionalization of Bipyridine Scaffolds

Topic: Reaction pathway for methoxy-substitution on bipyridine rings Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists and Process Development Scientists Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction pathway for methoxy-substitution on bipyridine rings Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists and Process Development Scientists

Executive Summary & Strategic Rationale

The introduction of methoxy (-OMe) substituents onto 2,2'-bipyridine rings is a critical transformation in ligand design. Methoxy groups act as strong


-withdrawers but powerful 

-donors, significantly increasing the electron density at the metal center in coordination complexes. This electronic tuning is essential for optimizing redox potentials in photoredox catalysis, adjusting HOMO/LUMO levels in OLED emitters, and enhancing solubility in pharmaceutical intermediates.

This guide details two distinct reaction pathways dictated by the target regiochemistry and substrate availability:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industry-standard "workhorse" for functionalizing the activated 4,4' and 6,6' positions.
    
  • Palladium-Catalyzed C-O Coupling: A specialized "precision" method for unactivated positions (3,3' or 5,5') or chemically sensitive substrates.

Pathway Selection: The Decision Matrix

Before selecting a protocol, the synthetic chemist must analyze the electronic environment of the target carbon.

Figure 1: Strategic decision tree for selecting the optimal methoxylation pathway based on regiochemistry and starting material availability.

Deep Dive: The Pathway (4,4'-Functionalization)

Mechanistic Insight

The 4,4' and 6,6' positions of bipyridine are electron-deficient due to the inductive withdrawal of the nitrogen atom. This makes them susceptible to nucleophilic attack by methoxide (


). The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Critical Success Factor: The leaving group (LG) ability dictates reaction velocity.

  • 
     (Nitro):  Excellent leaving group (fastest), but precursors are potentially explosive and harder to store.
    
  • 
     (Chloro):  Good leaving group (standard), commercially stable, requires higher activation energy (reflux).
    

Figure 2: The Addition-Elimination mechanism. The nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Protocol A: Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine

Starting Material: 4,4'-Dichloro-2,2'-bipyridine Scale: 10 mmol (approx. 2.25 g)

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4,4'-Dichloro-2,2'-bipyridine (2.25 g, 10 mmol).

  • Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in methanol (5.4 g, ~30 mmol) OR freshly prepared from Na metal.

  • Solvent: Anhydrous Methanol (MeOH) or DMSO (for faster rates).

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux condenser, Nitrogen line.

Step-by-Step Methodology
  • Setup: Flame-dry the RBF and cool under a stream of nitrogen. Add a magnetic stir bar.

  • Solvation: Charge the flask with 4,4'-dichloro-2,2'-bipyridine (1.0 equiv). Add anhydrous MeOH (0.2 M concentration, ~50 mL).

    • Note: If the substrate is not fully soluble at RT, it will dissolve upon heating.

  • Nucleophile Addition: Add NaOMe solution (3.0 equiv) dropwise via syringe.

    • Why 3.0 equiv? You need 2.0 equiv for stoichiometry and 1.0 excess to drive the equilibrium and scavenge HCl byproducts.

  • Reaction: Heat the mixture to a vigorous reflux (65°C) for 12–24 hours.

    • Monitoring: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material (high Rf) should disappear; the product (lower Rf due to polarity) will appear.

    • Troubleshooting: If conversion stalls, add 10% DMSO to the solvent mixture to increase the solubility of the intermediate and the nucleophilicity of the methoxide.

  • Quench & Workup:

    • Cool to room temperature.[2][3]

    • Quench with water (50 mL). The product may precipitate as a white/off-white solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.[2][4]
      
  • Purification: Recrystallization from Acetone/Hexane or flash chromatography (EtOAc/Hexane gradient).

Yield Expectation: 85–95% Characterization:

  • 1H NMR (

    
    ):  Look for the diagnostic methoxy singlet at 
    
    
    
    ppm. The aromatic protons will shift upfield compared to the dichloro precursor due to the shielding effect of the oxygen.

Deep Dive: The N-Oxide Route (Activation from Scratch)

If halogenated precursors are unavailable, one must activate the ring. Direct halogenation of bipyridine is difficult; therefore, the N-oxide route is preferred to install a leaving group (Nitro) at the 4-position.

Protocol B: N-Oxide Mediated Nitration
  • Oxidation: Treat 2,2'-bipyridine with

    
     in Acetic Acid (70°C, 12h) to form 2,2'-bipyridine-N,N'-dioxide .
    
  • Nitration: Treat the N-oxide with fuming

    
     and 
    
    
    
    (100°C).
    • Mechanism:[7][8][9][10][11][12] The N-oxide directs the electrophile (

      
      ) to the 4-position (para to N-oxide).
      
    • Product: 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide.[5]

  • Substitution: React with NaOMe (as in Protocol A). The nitro group is displaced by methoxide.

  • Reduction: Reduce the N-oxide back to the pyridine using

    
     or Raney Nickel/H2.
    

Deep Dive: Palladium-Catalyzed C-O Coupling (The Specialist)

For positions that are not electronically activated (like 3,3' or 5,5'),


 will fail. You must use metal catalysis.

Challenge: Bipyridines are excellent chelators and will bind to the Pd catalyst, poisoning the reaction. Solution: Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos) that outcompete the bipyridine for the Pd center.

Protocol C: Pd-Catalyzed Methoxylation

Starting Material: 3,3'-Dibromo-2,2'-bipyridine.

Reagents
  • Catalyst:

    
     (2 mol %) or 
    
    
    
    .
  • Ligand: tBuXPhos or RockPhos (4 mol %).

  • Nucleophile: MeOH (used as solvent/reagent).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/MeOH mixture (avoid pure MeOH if temp > 65°C is needed).

Workflow
  • Degassing: Heavily degas all solvents (Freeze-Pump-Thaw). Oxygen kills this catalytic cycle.

  • Complexation: Pre-stir Pd source and Ligand in Toluene for 10 mins to form the active catalytic species

    
    .
    
  • Addition: Add the bipyridine substrate and base.

  • Reaction: Heat to 80–100°C in a sealed tube.

    • Note: The bulky ligand prevents the bipyridine product from inhibiting the catalyst.

Summary of Data & Conditions

Parameter

Protocol
Pd-Catalyzed Protocol
Applicable Positions 4, 4', 6, 6' (Activated)3, 3', 5, 5' (Unactivated)
Precursor Halide (-Cl, -Br) or Nitro (-NO2)Halide (-Cl, -Br, -OTf)
Reagent NaOMe (Strong Nucleophile)MeOH + Base (

)
Primary Risk Hydrolysis of starting materialCatalyst poisoning by substrate
Atmosphere Inert (

) recommended
Inert (

) MANDATORY
Typical Yield >90%60–80%

References

  • Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine (SNAr Route)

    • Detailed protocol for functionalizing bipyridines via nucleophilic substitution.
    • Source:

  • Mechanistic Insight into Nucleophilic Aromatic Substitution on Pyridines

    • Explanation of regioselectivity (2 vs 3 vs 4 position) and Meisenheimer stability.
    • Source:

  • Palladium-Catalyzed C-O Bond Formation (General Methodology)

    • Conditions for methoxylation of aryl halides using bulky phosphine ligands.
    • Source:

  • N-Oxide Activation Strategy

    • Protocols for N-oxidation and subsequent nitr
    • Source:

  • Organic Syntheses - Halomethyl-bipyridines (Precursor Synthesis)

    • While focused on halomethyls, this peer-reviewed source details the handling of lithiated bipyridines and general bipyridine scaffold manipul
    • Source:

Sources

Application

Handling and storage protocols for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Application Notes & Protocols for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine A Guide for Researchers and Drug Development Professionals Disclaimer: As of the date of this publication, specific handling and storage data...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of the date of this publication, specific handling and storage data for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is not extensively available in public safety literature. The following protocols and recommendations are synthesized from best practices for handling structurally related compounds, including nitroaromatic compounds and bipyridine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] It is imperative to supplement these guidelines with a thorough, substance-specific risk assessment before commencing any laboratory work.

Introduction: Understanding the Compound Profile

6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is a complex heterocyclic molecule featuring a bipyridine core, a structural motif common in ligands for metal catalysis and in biologically active compounds. The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and an amine group (-NH₂) imparts a unique combination of chemical reactivity and potential biological activity.[13] The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic system and can be a precursor for further chemical transformations.[9][13] However, this functional group also necessitates careful handling due to the potential hazards associated with nitroaromatic compounds.[1][5][8][9]

These application notes provide a framework for the safe handling and storage of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, grounded in the principles of chemical safety and informed by data from analogous compounds.

Hazard Assessment: A Synthesis of Potential Risks

A comprehensive hazard assessment is the foundation of safe laboratory practice. For 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, we must consider the hazards associated with its core structural components:

  • Nitroaromatic Compounds: This class of chemicals can be toxic and mutagenic.[9] Aromatic nitro compounds may be absorbed through the skin and can cause irritation.[5][8] Polynitrated aromatic compounds can be sensitive to heat, shock, or friction and may pose an explosion hazard, although the risk is higher with multiple nitro groups.[8][15]

  • Bipyridine Derivatives: Bipyridines can be toxic if swallowed or in contact with the skin.[3] Safe handling procedures are crucial to avoid accidental exposure.

  • Substituted Aminopyridines: Amino- and methoxy-substituted pyridines can be harmful if swallowed, and may cause skin and eye irritation.[10][11]

Based on these related compounds, it is prudent to treat 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine as a substance that is harmful if swallowed or in contact with skin, and a potential eye irritant. [10][11] The potential for mutagenicity should also be considered.[9]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential.

Engineering Controls
  • Ventilation: All handling of solid 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][7] This is crucial to prevent the inhalation of any dust or aerosols.

  • Safety Equipment: A safety shower and eyewash station should be readily accessible in the laboratory.[14]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[2][4]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]To prevent skin contact and absorption.
Body Protection A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.To protect skin and clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a fume hood. If there is a risk of generating significant dust, a particulate filter respirator may be necessary.[3]To prevent inhalation of airborne particles.
General Handling Procedures
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[2][4][8]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. For some nitroaromatic compounds, solvents like ethanol or methanol may be effective.[1]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and reducing agents.[1][5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[14]

Storage Protocols

Proper storage is critical to maintain the integrity of the compound and to ensure safety.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[2][4][10] Some related compounds recommend refrigeration (2-8°C).[12]To prevent thermal decomposition.
Light Protect from light.[12][14]To prevent photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.[14]To prevent oxidative degradation.
Container Requirements
  • Store in the original, tightly sealed container.[2][4][7][8]

  • Ensure the container is properly labeled with the compound name, date received, and any hazard warnings.

Incompatible Materials

Store separately from:

  • Strong oxidizing agents[6]

  • Strong acids and bases[1]

  • Reducing agents[1]

  • Foodstuff containers[2][7]

Spill and Waste Disposal

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • If the spill is significant, alert others and the laboratory safety officer.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep the material into a container for disposal, avoiding dust generation.[3][8]

  • For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[1]

  • Decontaminate the area with soap and water.[1]

Waste Disposal
  • Collect all waste material in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed chemical waste disposal service.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Enter work area Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Compound Store Compound Securely Dispose_Waste->Store_Compound

Caption: General workflow for handling 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine.

Storage_Protocol Compound 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine Storage_Location Cool, Dry, Well-Ventilated Area Compound->Storage_Location Container Tightly Sealed, Labeled Container Compound->Container Conditions Protect from Light Inert Atmosphere (if needed) Compound->Conditions Incompatibles Separate from: - Oxidizing Agents - Strong Acids/Bases - Reducing Agents Compound->Incompatibles

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine synthesis

This Technical Support Guide addresses the synthesis optimization of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine , a critical heteroaryl intermediate often utilized in kinase inhibitor discovery. The reaction involves a...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the synthesis optimization of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine , a critical heteroaryl intermediate often utilized in kinase inhibitor discovery. The reaction involves a Suzuki-Miyaura cross-coupling between an electron-deficient aminopyridine halide and an electron-rich pyridine boronic acid.

This guide moves beyond basic procedures to address the specific electronic and coordinative challenges inherent to this "push-pull" bipyridine system.

Part 1: The "Gold Standard" Protocol

Use this optimized baseline to benchmark your current results. Deviations from this specific chemistry often lead to stalled conversion or catalyst poisoning.

Reaction Scheme
  • Component A (Electrophile): 2-Amino-5-bromo-3-nitropyridine (1.0 equiv)

  • Component B (Nucleophile): (6-Methoxypyridin-3-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Conditions: 90°C, 4–16 hours, strictly inert atmosphere (Argon/N₂).

Step-by-Step Methodology
  • Pre-Solvent Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon for at least 30 minutes before mixing. Oxygen is the primary killer of the electron-rich phosphine ligands required for this coupling.

  • Vessel Charging: In a reaction vial equipped with a magnetic stir bar, add Component A, Component B, and Cs₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ last. Cap the vial immediately.

  • Purge Cycle: Evacuate the vessel and backfill with Argon three times.

  • Solvent Addition: Inject the degassed solvent mixture through the septum.

  • Thermal Initiation: Place in a pre-heated block at 90°C. Vigorous stirring (800+ rpm) is essential as the system is biphasic.

Part 2: Troubleshooting Center (Q&A)

Issue 1: "My reaction stalls at <30% conversion."

Diagnosis: Catalyst Deactivation via Amine Coordination. Technical Insight: The free amine (-NH₂) on Component A is a competent ligand for Palladium. It can displace labile ligands on the metal center, forming an inactive "Palladium Black" precipitate or a stable, non-reactive complex. Solution:

  • Switch Ligands: Move to XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich Buchwald ligands create a "steric wall" that prevents the substrate's amine from binding to the Pd center, while accelerating the oxidative addition into the aryl bromide.

  • Concentration Check: Ensure reaction concentration is 0.1 M – 0.2 M . Too dilute (<0.05 M) slows the bimolecular oxidative addition; too concentrated (>0.5 M) promotes catalyst aggregation.

Issue 2: "I see the starting material disappear, but the yield is low. LCMS shows a mass corresponding to de-boronated pyridine."

Diagnosis: Protodeboronation of Component B. Technical Insight: The (6-Methoxypyridin-3-yl)boronic acid is electron-rich. Under aqueous basic conditions, the C-B bond is prone to hydrolysis, replacing the boronic acid group with a proton before it can transmetalate. Solution:

  • Base Modification: Switch from Cs₂CO₃ to K₃PO₄ (anhydrous) or KF . Fluoride bases facilitate transmetallation via a different mechanism that is often faster than the rate of protodeboronation.

  • Water Control: Reduce the water ratio. Switch to DME/Water (10:1) or use n-Butanol as a co-solvent. The small amount of water is necessary for the boronic acid activation, but excess drives the side reaction.

Issue 3: "The product is contaminated with homocoupled side products."

Diagnosis: Oxidative Homocoupling. Technical Insight: Presence of trace oxygen allows the boronic acid to couple with itself (Suzuki homocoupling) or the bromide to dimerize. Solution:

  • Rigorous Exclusion of O₂: Do not just "flush" the headspace. You must sparge the liquid solvent.

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 equiv to account for the sacrificial loss to homocoupling.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways in this specific synthesis. The Green path represents the desired cycle. The Red paths represent the failure modes described above.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Complex) Start->OxAdd + Component A Coordination FAILURE: Amine Coordination (Catalyst Poisoning) OxAdd->Coordination Free NH2 binds Pd Transmetal Transmetallation (Bi-Aryl Pd Complex) OxAdd->Transmetal + Component B (Activated) Product Product Release (Reductive Elimination) Transmetal->Product Yield Formation Protodebor FAILURE: Protodeboronation (Loss of Boronic Acid) Product->Start Regenerate Pd(0) SubstrateA Component A (Aminopyridine-Br) SubstrateB Component B (Methoxypyridine-B(OH)2) SubstrateB->Protodebor H2O/Base (Side Reaction)

Caption: Catalytic cycle showing critical failure points: Amine poisoning (Red, top) and Protodeboronation (Red, bottom).

Part 4: Comparative Data & Optimization Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard ConditionOptimization for Slow Reaction Optimization for De-boronation
Catalyst Pd(dppf)Cl₂ (5%)XPhos Pd G2 or Pd₂(dba)₃ + SPhos Pd(PPh₃)₄ (Avoid if possible, weak)
Base Cs₂CO₃ (3 eq)K₃PO₄ (Tribasic Potassium Phosphate)KF (Potassium Fluoride)
Solvent Dioxane/H₂O (4:1)n-Butanol or Toluene/H₂ODME (Dimethoxyethane) / H₂O (10:1)
Temp 90°C100–110°C80°C (Lower temp reduces hydrolysis)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I protect the amine on the nitropyridine to improve yield? A: Yes, acetylation (Ac) or Boc-protection of the amine will eliminate catalyst poisoning and significantly boost yield. However, the deprotection step (especially with the nitro group present) adds process complexity. For scale-up (>10g), protection is recommended. For discovery (<500mg), optimizing the catalyst (XPhos) is more efficient.

Q: Why is the nitro group at position 5 important for the reaction rate? A: The nitro group is strongly electron-withdrawing. It pulls electron density away from the Carbon-Bromine bond, making the oxidative addition step (Pd inserting into C-Br) much faster. Without the nitro group, this reaction would require much harsher conditions.

Q: My boronic acid is old. Does that matter? A: Yes. Pyridine boronic acids can dehydrate to form boroxines (anhydrides) or degrade over time. Verify purity by NMR. If you see significant boroxine (broad peaks), add an extra 0.5 equiv of water and base to the reaction to hydrolyze it back to the active species in situ.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridine Boronic Acids. Organic Process Research & Development, 15(3), 704–709. Link

  • BenchChem. (2025).[3] 2-Amino-5-bromo-3-nitropyridine Synthesis and Properties. ChemicalBook Database. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

This technical guide addresses the solubility challenges associated with 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS 835876-10-3). The content below synthesizes structural analysis with empirical solubility trends o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS 835876-10-3).

The content below synthesizes structural analysis with empirical solubility trends of nitro-amino-bipyridine analogs. It is designed to function as a self-contained troubleshooting center for researchers.

Executive Technical Summary

Molecule Analysis:

  • Core: 3,3'-Bipyridine (Heterocyclic, moderately basic, planar).[1]

  • Functional Groups: Nitro (-NO₂), Amine (-NH₂), Methoxy (-OCH₃).[1][2][3]

  • Solubility Challenge: This molecule exhibits "brick-dust" characteristics. The coexistence of a strong H-bond donor (amine) and multiple acceptors (nitro, pyridine nitrogens) creates a high-energy crystal lattice stabilized by intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking.
  • Primary Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Secondary Solvents: Dichloromethane (DCM) (moderate), Methanol (sparingly/hot), Tetrahydrofuran (THF).[1]

Interactive Troubleshooting Guide (FAQs)

Category A: Dissolution & Stock Solutions

Q1: I am trying to make a 10 mM stock solution in Methanol, but a yellow precipitate remains. What should I do? Diagnosis: Methanol is a polar protic solvent, but it often lacks the dispersive power to break the


-stacking of nitro-bipyridines at room temperature.
Solution: 
  • Switch Solvent: Evaporate the methanol and use anhydrous DMSO or DMF . These polar aprotic solvents are superior at disrupting the crystal lattice.

  • Thermal Shift: If you must use methanol (e.g., for biological assays where DMSO is toxic), heat the solution to 50°C in a sealed vial.[1]

  • Acidification: Add 1-2 equivalents of HCl or TFA. Protonating the pyridine nitrogen (

    
    ) introduces charge repulsion, drastically increasing solubility in polar protic solvents.[1]
    

Q2: My compound crashes out when I dilute my DMSO stock into aqueous buffer. How do I prevent this? Diagnosis: This is "solvent shock."[4] The hydrophobic effect forces the aromatic rings to aggregate when the water content exceeds a critical threshold (typically >95% water). Solution:

  • Stepwise Dilution: Do not add the stock directly to the buffer. Perform an intermediate dilution in a cosolvent (e.g., PEG-400 or Ethanol) before adding to water.[1]

  • Surfactants: Add 0.1% Tween-80 or Pluronic F-68 to the aqueous buffer before adding the compound.

  • Vortexing: Vortex the buffer rapidly while injecting the DMSO stock to prevent local regions of high concentration where nucleation occurs.

Category B: Reaction & Purification[5]

Q3: I'm running a Suzuki coupling, but the starting material (the amine) is insoluble in Dioxane/Water. Diagnosis: Bipyridines with nitro groups are often poorly soluble in ethereal solvents like Dioxane.[1] Solution:

  • Cosolvent Switch: Switch to DMF/Water (4:1) or n-Butanol .

  • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the reagents.[1]

Q4: How do I purify this compound if it's not soluble in standard chromatography solvents (Hexane/EtOAc)? Diagnosis: The compound is too polar/insoluble for Hexane/EtOAc but perhaps too lipophilic for reverse-phase water. Solution:

  • DCM/Methanol: Use a gradient of Dichloromethane (DCM) with 1% to 10% Methanol.

  • Ammonia Modifier: Add 1%

    
     (aq) or Triethylamine to the eluent. This deprotonates any trace acidic sites and sharpens the peak shape on silica gel.
    

Decision Logic & Mechanisms

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityDecisionTree Start Start: Select Application AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Synth Chemical Synthesis AppType->Synth Purify Purification/Analysis AppType->Purify DMSO Use DMSO Stock (10-20 mM) Dilute < 1% v/v Bio->DMSO Temp High Temp (>80°C)? Synth->Temp HPLC Reverse Phase HPLC (ACN / Water + 0.1% TFA) Purify->HPLC Flash Flash Chromatography (DCM / MeOH 95:5) Purify->Flash Cosolvent Requires Cosolvent? (PEG400 / Tween80) DMSO->Cosolvent If ppt forms DMF DMF or NMP Temp->DMF Yes Dioxane Dioxane or Toluene (May need reflux) Temp->Dioxane No

Caption: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this protocol to generate exact data for your specific batch/polymorph.

  • Preparation: Weigh approximately 5 mg of solid 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine into three separate 1.5 mL HPLC vials.

  • Solvent Addition: Add exactly 100

    
    L of the test solvent (DMSO, MeOH, or DCM) to the respective vials.
    
  • Equilibration:

    • Sonicate for 10 minutes at room temperature.

    • If solid remains, add another 100

      
      L and repeat.[1]
      
    • If fully dissolved, record volume.[1]

  • Agitation: Shake at 25°C for 24 hours (using a thermomixer).

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter.
    
  • Quantification:

    • Option 1 (HPLC): Dilute filtrate 100x and inject into HPLC. Compare peak area to a known standard curve.

    • Option 2 (Gravimetric): Evaporate a known volume of filtrate in a pre-weighed aluminum pan and weigh the residue.

Protocol B: Preparation of 20 mM DMSO Stock Solution

Standard preparation for biological screening.

  • Calculate Mass:

    • Molecular Weight

      
       246.22  g/mol .
      
    • Target: 1 mL of 20 mM solution.

    • Required Mass:

      
      .
      
  • Weighing: Weigh ~5.0 mg of powder into a glass vial. Record exact mass (e.g., 5.1 mg).

  • Volume Adjustment: Calculate the required DMSO volume:

    
    
    (Example: For 5.1 mg, add 1035 
    
    
    
    L DMSO).[1]
  • Dissolution: Add DMSO. Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Solubility Data Reference Table

Note: Values below are estimated based on structural analogs (e.g., 2-amino-3-nitropyridine) and standard solubility parameters.

SolventPolarity (Dielectric

)
Estimated SolubilitySuitability
DMSO 46.7High (> 50 mg/mL) Recommended for stock solutions.
DMF 36.7High (> 40 mg/mL)Excellent for chemical synthesis.
NMP 32.2High (> 40 mg/mL)Good alternative to DMF; harder to remove.
Acetone 20.7Moderate (5-10 mg/mL)Good for transfer; volatile.
DCM 8.9Moderate (2-10 mg/mL)Best for extraction/chromatography.
Methanol 32.7Low (< 2 mg/mL)Poor solvent unless heated or acidified.
Water 80.1Insoluble (< 0.1 mg/mL)Requires pH < 2 for solubility.
Hexane 1.9InsolubleAntisolvent (use to precipitate product).

References

  • BenchChem. (2025).[2][5][6][7] An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents. Retrieved from

  • National Institutes of Health (NIH). (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors. Retrieved from

  • CymitQuimica. (2025). CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine Properties.[2][3] Retrieved from

  • Sigma-Aldrich. (2025). 6-Methoxy-N-(2-nitro-5-(trifluoromethyl)phenyl)pyridin-3-amine MSDS. Retrieved from

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering purity or isolation challenges with 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine . The protocols below synthesize stan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering purity or isolation challenges with 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine .

The protocols below synthesize standard organic purification logic with the specific electronic properties of the nitro-amino-bipyridine scaffold.

[1]

Case ID: PUR-BIPY-065 Compound Class: Functionalized Bipyridine / Nitro-pyridinamine Primary Application: Medicinal Chemistry Intermediates, Ligand Synthesis Support Level: Senior Scientist / Method Development[1]

Compound Profile & Solubility Logic

Before attempting purification, you must understand the "personality" of this molecule. It is not a standard amine.

  • Physical Appearance: Typically a bright yellow to orange solid (due to the nitro-amine conjugation).[1]

  • Basicity (Critical for Extraction):

    • Ring A (Nitro/Amine): The 5-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the 6-amine and the pyridine nitrogen on this ring.[1] It behaves almost like a neutral amide in weak acids.

    • Ring B (Methoxy): The 6'-methoxy group is electron-donating.[1] The pyridine nitrogen on this ring remains basic (pKa ~6.0–6.5).

    • Implication: The molecule will protonate in strong acid (HCl) but may not fully protonate in weak acids (Acetic acid), allowing for selective pH switching.

  • Metal Affinity: As a 3,3'-bipyridine, the rotation around the central bond allows it to act as a chelator. If synthesized via Suzuki coupling, Palladium (Pd) contamination is a high-probability failure mode , often appearing as a "greenish" cast to the yellow solid.

Solubility Matrix
SolventSolubilityUsage
DCM / Chloroform HighPrimary extraction solvent.[1]
Ethyl Acetate ModerateGood for washing; product may crash out if concentrated.
Methanol / Ethanol Moderate/HighGood for transfer; poor for selective extraction.
Water (Neutral) InsolubleImpurities wash away.
1M HCl SolubleKey for purification (Forms the salt).
Hexanes / Heptane InsolubleAnti-solvent for precipitation.

Decision Tree: Choosing Your Protocol

Use this flow to determine the correct starting point based on your crude material's status.

PurificationTree Start Crude Reaction Mixture CheckPd Is the solid Green/Grey? Start->CheckPd CheckPurity Is Purity > 85%? CheckPd->CheckPurity No (Yellow/Orange) Scavenge Protocol C: Metal Scavenging (Removes Pd) CheckPd->Scavenge Yes (Pd trapped) AcidBase Protocol A: Acid-Base Extraction (Removes neutral organics) CheckPurity->AcidBase No (Complex mix) Recryst Protocol B: Recrystallization (Final Polish) CheckPurity->Recryst Yes Flash Flash Chromatography (DCM:MeOH) AcidBase->Flash If still impure Scavenge->AcidBase

Caption: Logic flow for selecting the appropriate purification method based on crude appearance and purity.

Detailed Protocols

Protocol A: The "pH Switch" (Acid-Base Extraction)

Best for: Removing unreacted starting materials (boronic acids, halides) and non-basic side products.

Mechanism: We exploit the basicity of the methoxy-pyridine ring to pull the product into water, leaving non-basic impurities in the organic layer.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . (Use DCM if solubility is an issue, but EtOAc is better for phase separation).

  • Acid Extraction: Extract the organic layer 2x with 1.0 M HCl .

    • Observation: The organic layer should lighten; the aqueous layer will turn intense yellow/orange (product salt).

    • Troubleshooting: If the product does not go into the water, the acid is too weak. Increase to 2.0 M HCl.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc. Discard this organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M NaOH or solid K₂CO₃ until pH ~10–12.

    • Observation: The product will precipitate as a yellow solid or form a cloudy emulsion.

  • Re-Extraction: Extract the basic aqueous mixture 3x with DCM (Dichloromethane).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (The Polish)

Best for: Final purification to >98% purity after extraction or chromatography.

Solvent System: Acetonitrile (ACN) or Ethanol (EtOH).

  • Reflux: Suspend the solid in a minimal amount of Acetonitrile . Heat to reflux (80-82°C).[1]

  • Dissolution: Add ACN dropwise until the solid just dissolves.

    • Note: If a small amount of dark grit remains undissolved, filter it hot (this is likely inorganic salts or Pd black).

  • Cooling: Remove from heat and let cool to room temperature slowly. Then move to a fridge (4°C) for 2 hours.

  • Collection: Filter the yellow needles/powder. Wash with cold Pentane or Heptane .

Protocol C: Metal Scavenging (If Green/Grey)

Best for: Removing Palladium catalysts from Suzuki couplings.

Bipyridines bind Pd tightly. Standard washes often fail.

  • Thiol Silicates: Dissolve crude in THF or DCM. Add SiliaMetS® Thiol or Thiol-functionalized silica (4 equivalents relative to Pd loading).[1] Stir at 40°C for 4 hours. Filter through Celite.[2]

  • DTC Wash (Cheaper Alternative):

    • Dissolve product in DCM.

    • Wash with an aqueous solution of Sodium Diethyldithiocarbamate (0.5% w/v) .

    • The aqueous layer will turn dark brown/black (Pd-DTC complex).[1] Repeat until the aqueous layer remains clear.

Troubleshooting & FAQs

Q1: I used column chromatography (Hexane/EtOAc), but the product streaked and co-eluted with impurities. A: This compound is too polar and basic for standard silica without modification. The amine interacts with the acidic silanols on the silica gel, causing "tailing."

  • Fix: Switch to DCM : Methanol (95:5) .

  • Critical Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This neutralizes the silica and sharpens the peak.

Q2: The product is oiling out during recrystallization instead of forming crystals. A: This usually means the solution is too concentrated or the "oiling" temperature is lower than the boiling point of your solvent.

  • Fix: Re-dissolve the oil in the hot solvent and add a drop of Methanol to increase solubility. Alternatively, use the Vapor Diffusion Method : Dissolve in minimal DCM in a small vial, place that vial inside a larger jar containing Hexanes, and cap the large jar. The Hexane vapors will slowly diffuse into the DCM, forcing slow, high-quality crystallization.

Q3: My NMR shows clean product, but the color is "muddy" green. A: This is trace Palladium (<50 ppm). Even tiny amounts of Pd coordinated to the bipyridine nitrogen can alter the color (Charge Transfer Complex).

  • Fix: Refer to Protocol C . If that fails, dissolve in DCM and wash with 10% aqueous EDTA solution (pH adjusted to 8).

Q4: Can I use reverse-phase (C18) HPLC? A: Yes, but pH control is vital.

  • Buffer: Use 0.1% Formic Acid (keeps it protonated/soluble) or 10mM Ammonium Bicarbonate (keeps it neutral).

  • Warning: In acidic buffers (Formic/TFA), the molecule will elute much earlier (near the void volume) because it forms a salt. Ensure your gradient starts at 0-5% Organic to catch it.[1]

References

  • General Synthesis of Bipyridines: Newhouse, T., & Baran, P. S. (2008). "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie International Edition.
  • Nitropyridine Solubility & Properties: PubChem Compound Summary for 4-Amino-3-nitropyridine (Analogous structure for solubility inference).

  • Purification of Amino-Bipyridines: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General protocols for amine extraction).

  • Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.

Sources

Optimization

Troubleshooting side reactions in bipyridine amine synthesis

Expert Troubleshooting, Methodologies, and FAQs for Researchers and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of aminobipyridines. As a Senior Application Scientist, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting, Methodologies, and FAQs for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of aminobipyridines. As a Senior Application Scientist, I frequently consult on the unique challenges these substrates present. Bipyridines are privileged scaffolds in coordination chemistry, photocatalysis, and drug discovery. However, their strong bidentate coordinating ability and electron-deficient aromatic rings make them notoriously difficult substrates for both transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) and nucleophilic aromatic substitutions (e.g., Chichibabin amination)[1][2].

This guide is designed to move beyond basic protocols, offering a deep dive into the causality of side reactions and providing self-validating methodologies to ensure reproducible success.

Mechanistic Workflows & Failure Modes

To troubleshoot effectively, we must first visualize where the catalytic or stoichiometric cycles fail. Below are the logical pathways for the two most common amination strategies, highlighting the divergence between productive synthesis and side-reaction degradation.

BHA_Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Halobipyridine) Pd0->OxAdd Poisoning Catalyst Poisoning (Bipyridine Chelation) Pd0->Poisoning Poor Ligand Choice PdII_Complex Pd(II) Intermediate L-Pd(Ar)-X OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord PdII_Complex->Poisoning Slow Amine Coord. PdII_Amido Pd(II) Amido Complex L-Pd(Ar)-NR2 AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Cycle Product Aminobipyridine Product RedElim->Product DeadCat Inactive Pd Black (Decomposed Catalyst) Poisoning->DeadCat

Mechanistic pathway of Buchwald-Hartwig amination vs. catalyst poisoning by bipyridine chelation.

Chichibabin Bipy 2,2'-Bipyridine NaH_LiI NaH + LiI (65 °C, Mild) Bipy->NaH_LiI NaNH2 NaNH2 (130 °C, Harsh) Bipy->NaNH2 Mono Mono-aminated (Target Product) NaH_LiI->Mono Controlled Attack Bis Bis-aminated (Side Product) NaH_LiI->Bis Excess Amine NaNH2->Mono NaNH2->Bis High Temp Degradation Ring Cleavage (Tar Formation) NaNH2->Degradation Harsh Conditions

Reaction logic for Chichibabin amination showing condition-dependent product distribution.

Troubleshooting FAQs: Side Reactions & Solutions

Q1: My Buchwald-Hartwig amination of 2-bromo-2',6'-bipyridine stalls at 20% conversion, and a fine black precipitate forms. What is happening? A: The black precipitate is palladium black, which indicates complete catalyst decomposition[2]. The nitrogen atoms of your bipyridine substrate are acting as a strong bidentate ligand. They coordinate to the palladium center, displacing your phosphine ligand and halting the catalytic cycle[2][3]. Solution: You must switch to a highly sterically hindered, electron-rich biaryl monophosphine ligand like BippyPhos, XPhos, or tBuXPhos[4]. These bulky ligands create a coordinatively saturated, "umbrella-like" environment around the palladium atom, physically blocking the bipyridine nitrogens from binding and deactivating the catalyst[2].

Q2: I observe significant dehalogenation (yielding unsubstituted bipyridine) instead of the desired aminated product during Pd-catalyzed cross-coupling. How do I fix this? A: Dehalogenation occurs when ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination outcompetes reductive elimination in the catalytic cycle. This is common when using secondary amines with accessible 

-hydrogens or when the base is too weak to rapidly deprotonate the amine-palladium complex. Solution: Switch to a stronger base like NaOtBu (if your substrate lacks base-sensitive functional groups like esters) to accelerate the deprotonation step, pushing the cycle rapidly toward reductive elimination. If base-sensitive groups are present, LiHMDS is an excellent alternative[5].

Q3: I am trying to synthesize a mono-amino bipyridine via the Chichibabin reaction, but I am getting a mixture of mono- and bis-aminated products, along with black tar. How can I improve selectivity? A: Traditional Chichibabin conditions using sodium amide (NaNH


) in refluxing xylene (100–130 °C) are excessively harsh for many bipyridine substrates, leading to over-amination (bis-amination) and thermal degradation[1][6].
Solution: Transition to a milder amination protocol. Modern methodologies utilize a NaH-iodide composite (e.g., NaH and LiI) which enhances the Brønsted basicity of NaH, allowing the reaction to proceed at much lower temperatures (65–85 °C)[7][8]. By strictly controlling the equivalents of the amine and operating at these lower temperatures, you can arrest the reaction at the mono-aminated stage[8].

Data Presentation: Side Reaction Mitigation Matrix

The following table summarizes the quantitative impact of applying the correct mitigation strategies to common bipyridine amination side reactions.

Synthesis MethodPrimary Side ReactionRoot CauseMitigation StrategyTypical Yield Improvement
Buchwald-Hartwig Catalyst Poisoning (Pd Black)Bipyridine nitrogen chelation to Pd centerUse bulky biaryl ligands (BippyPhos, tBuXPhos) + G3/G4 precatalysts[4]20%

>85%
Buchwald-Hartwig Dehalogenation

-hydride elimination outcompetes reductive elimination
Switch base to NaOtBu or LiHMDS; increase amine concentration30%

>75%
Chichibabin Bis-amination / TarringHarsh thermal conditions (130 °C) & excess nucleophile[6]Use NaH/LiI composite at 65-85 °C; strict stoichiometric control[8]40%

>90%

Standard Operating Procedures (SOPs)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind every critical step is explicitly defined.

SOP 1: Optimized Buchwald-Hartwig Amination of Halobipyridines

Designed to prevent catalyst poisoning and dehalogenation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the halobipyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv)[5].

  • Catalyst Addition: Add 2 mol% of tBuXPhos Pd G3 (or BippyPhos Pd G3)[4].

    • Causality: Traditional Pd(OAc)

      
      /ligand mixtures require in situ reduction and ligand complexation, leaving transient Pd species highly vulnerable to bipyridine chelation. G3 precatalysts bypass this by rapidly generating the active monoligated Pd(0) species at room temperature, preventing initial substrate poisoning.
      
  • Solvent Addition: Add anhydrous, rigorously degassed toluene (or 1,4-dioxane if solubility is poor) to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 85 °C for 4-12 hours.

    • Causality: Keeping the temperature below 100 °C prevents the thermal decomposition of the catalyst into inactive palladium black, which is a major risk when the oxidative addition complex is sterically strained[2].

  • Validation & Workup: Analyze an aliquot via LC-MS after 2 hours. A healthy reaction will show a homogeneous yellow/reddish-brown solution[2]. If a black precipitate is observed before 1 hour, the solvent was inadequately degassed or the ligand-to-palladium ratio was compromised. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via column chromatography.

SOP 2: Mild Chichibabin C2-Amination using NaH-Iodide Composite

Designed to prevent bis-amination and thermal degradation.

  • Preparation: Under an argon atmosphere, suspend NaH (3.0 equiv, 60% dispersion in mineral oil, washed with hexanes) and anhydrous LiI (2.0 equiv) in anhydrous THF (1.0 M)[8].

  • Substrate Addition: Add the 2,2'-bipyridine substrate (1.0 equiv) and the primary alkylamine (2.0 equiv for mono-amination)[8].

  • Reaction: Heat the sealed reaction vessel to 65 °C for 18 hours[8].

    • Causality: The addition of LiI provides a dissolving iodide additive that drastically enhances the Brønsted basicity of NaH[8]. This allows the formation of the highly nucleophilic amide species at 65 °C, compared to the >100 °C required for traditional NaNH

      
      , thereby preventing thermal degradation and limiting the reaction to mono-amination[1][8].
      
  • Quench & Validation: Cool the vessel to 0 °C and quench carefully dropwise with saturated aqueous NH

    
    Cl.
    
    • Causality: The acidic workup step is mandatory to neutralize excess NaH and ensure the rearomatization of the intermediate by facilitating hydride elimination, yielding the final 2-aminobipyridine[1].

  • Workup: Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via recrystallization.

References[1] Chichibabin reaction - Wikipedia - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEjDM3GZGxm4xdCHNpGmWxrVWv5kC1E1lBp6X7Xq22fljbdbtVGEwAmnXIa2Le8je-YmlMN3ehCp7UTWLMpEuqoicsZ8NyIHRHqVt3TDCAUKaecwQccVOiXNPapUbeJjRSEGxWh1eBiRkc-gu[2] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5HYdQDb_iHPbkEaGt-_W0enmWXlGawD4JktvUWLfwJeSdGOMeA-wJUJEljk9J8vMNk_jm_A1DlFl7z-P5-41h3I4UlBiVfX9vaQwvAHxWPbPXf9_k62_vkdpI32lhMja6xbCcEAfwTBhOMdO02lM7EoRcy0RVAoP6lOQ6fNf0OY5bJpKXwfy01l42Ofpj47dd_p9XASAmP6tRM57Yq6kwPdXc1lchJVEB0MlUi8J0ZBuFJuE=[7] Chichibabin reaction - Grokipedia - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAxD3ZfzFiQSmsbmUG_baXqFpGR-y9_GbZxV8B6ibksW_yM8mzxs5cP2fsopn8bQ820cUyfpgnJAhxa6e0a7atOlh2lcStEohzVOOfXIZE7umaIA-OTtsB2gi_vxtWCsQZFHZBbu2rcCQztA==[6] Buchwald-Hartwig Amination - Chemistry LibreTexts - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpB1bPOHuF1zKoOo3_brydu8Ec9-wu8uCZWVMezMaRRfb-gUm5IS749gcnGKnzcCrBUkvJjlIJkSRgZShHFl02WJFvkT5A_-hx5nhVdE-Fiax54LiasNu9lWiSDlNA1yh1fVl2bjBZd3jSIDcacoxNkE9vI75jfmt3tBwuNcWuC9KEvSNqWmeo4y2-Ew6LoV0pEI4ngoNX-USp0DgbMQtdTMOp7ttSpl3nmmDsO5RCtO9KM0g05Km-T_MOhOsmNRVkdn_t6yaOKDUj3Wv7MekCIfHegWtpvp5Ooyuh0p-9uUBan2SWbg==[8] Chichibabin amination reactions. | Download Scientific Diagram - ResearchGate - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmY7k14MLpCvcVuk9-96fo1vpOrWOVUoQAWIHN3fOSlPkAJq5INGFVzBbs7yXlsSJYacAAP1ylX4jHY0YhD1K1K2xUJiLTXp_BJ75lfhaz8JJujlT4tdE7LNQ_6trDIOEh645zjiGHhgdE6P0kF3an39MtFib4Tw0XJt5GPIASIeesGjd_wwDchtibAPo=[9] Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPXG_ctuPp4AQnLOBtcF8yhzBCy1mmLockhlRmt9c7DBEJ-ts1hxqYRISPVVyMSDH4AI6WV6LyzKGXC31xRfsTm7-N6E1DWl7VYKdqrPTj9Iag8pxJvckHwhqFRVzrjo9D4rISqRjHez-qh0g-iUbBjI1taKjdW7d1jjv6juQD6EDU6baXiUMy7NmoCB8Nm6mojeN7ah3VnA==[3] Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6Ag09TYIYixzShOEK9912DRjlpHZiPqNo4AEqUb1021y4Z2qU0yFK_N49Oiezd9sgpGTg-GIZJgHewjBqTinuweBWw0VXw4OrACf7AAkaVe-kWsV-KpA4VafHdraFejQ5DGG8A==[4] BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUPnOjGzoCdBVOHUOCeeIdamjCRCM09u2Lw74ZzlRulhCRUrZkXJSTUeJbxjf24DHOFwgB9bzQf65AaWhnhgxMwZIA5HrTqNPoFxYZDPjTt__XZk-rAt06wNOiAtf4UMtdCoA=[5] Buchwald Catalysts & Ligands - Sigma-Aldrich - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNt0ZhRp0UAH9Ny3OOoUGhVxmjJPwyLisIH2RGSyh1XTpG05gPX1cT9S6iDl2RQ_gy4XQ-EEPr3QDtqg2lxo8d-53fdXp5GIRqyZmobDeh6_F-iqZGEa6YbqB4-tSzvX5h58bK0IXSNMSt5ZMbz9j-v6bb06i4L-L2rg-MyJ0CHoJvh3nNuKIH-FxyOlYEzXdc6XdtEdjgjhxhvgdiKYwag0fCgwsy5np08w==

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific purification bottlenecks associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific purification bottlenecks associated with 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine .

Synthesized primarily via Suzuki-Miyaura cross-coupling, this highly functionalized bipyridine intermediate presents unique purification challenges. The bipyridine core acts as a potent bidentate ligand for transition metals, while its amphoteric nature and the presence of the strongly electron-withdrawing nitro group complicate standard chromatographic separations. This guide provides self-validating protocols and field-proven insights to ensure your product meets stringent purity specifications.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My crude product has a dark brown/black tint and fails heavy metal specifications (>50 ppm Pd). Simple filtration through Celite® does not work. How do I remove residual palladium? The Causality: The bipyridine scaffold is a classic, strong bidentate ligand. During the Suzuki coupling, the nitrogen atoms on the adjacent pyridine rings tightly chelate both Pd(0) and Pd(II) species. Simple physical filtration (like Celite) fails because the palladium is chemically bound to your product, not just physically suspended. The Solution: You must introduce a competing ligand that has a higher thermodynamic affinity for the "soft" palladium metal than your bipyridine product. Thiol-functionalized silica scavengers or Potassium Isopropyl Xanthate (PIX) are highly effective [1, 2]. These scavengers strip the chelated palladium from the product, allowing it to be filtered away as a heterogeneous solid.

Q2: NMR shows persistent contamination from deborylated starting material and unreacted boronic acid. Column chromatography is failing to separate them. What is the alternative? The Causality: Boronic acids and their deborylated pyridine byproducts often co-elute with the target bipyridine on normal-phase silica due to nearly identical retention factors (Rf). The Solution: Exploit the specific pKa of your molecule. While the nitro group severely reduces the basicity of the aminopyridine ring, the 6'-methoxypyridine ring remains sufficiently basic to be protonated by dilute HCl. An acid-base extraction protocol will pull your target molecule into the aqueous phase as a water-soluble hydrochloride salt, leaving neutral organic impurities behind [3].

Q3: I am observing a significant amount of a homocoupling byproduct. How can I minimize this and remove it post-reaction? The Causality: Homocoupling of the boronic acid occurs when oxygen is present in the catalytic cycle, which oxidizes the Pd(0) intermediate and forces the boronic acid to couple with itself. The Solution: First, ensure strict degassing of your solvents (e.g., freeze-pump-thaw method). Second, remove the homocoupled impurity via recrystallization. Homocoupled bipyridines are highly symmetrical and possess drastically different crystal packing energies and solubility profiles compared to the asymmetric 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine.

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the primary impurities encountered during the synthesis of this molecule and the optimal strategies for their removal.

Impurity TypeSource / MechanismDetection MethodPrimary Removal StrategySecondary Strategy
Palladium Residue Catalyst from Suzuki couplingICP-MS, Dark colorationThiol-Silica ScavengingPIX Treatment
Deborylated Pyridine Protodeboronation of starting materialLC-MS, 1H-NMRAcid-Base ExtractionPreparative HPLC
Homocoupled Dimer Oxygen-mediated Pd oxidationLC-MS (High Mass)RecrystallizationColumn Chromatography
Unreacted Halide Incomplete conversionLC-MS, TLCAcid-Base ExtractionRecrystallization

Part 3: Experimental Protocols

Protocol A: Acid-Base Extraction for Bipyridine Purification

This self-validating protocol utilizes the differential basicity of the bipyridine rings to isolate the target molecule from neutral impurities.

  • Dissolution: Dissolve the crude 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification (Extraction): Add 1.0 M aqueous HCl (10 mL/g). Stir vigorously for 15 minutes. The target molecule will protonate and migrate to the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase. Validation checkpoint: Spot both layers on TLC; the target molecule should be absent from the organic layer.

  • Organic Wash: Wash the aqueous phase with fresh EtOAc (2 x 5 mL/g) to remove lingering neutral organic impurities (e.g., homocoupled dimers). Discard the organic washes.

  • Basification (Precipitation): Cool the aqueous phase in an ice bath to 0-5°C. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 8-9. The pure 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid via vacuum filtration, wash with cold distilled water, and dry under high vacuum at 45°C overnight.

Protocol B: Palladium Scavenging using Thiol-Functionalized Silica

Use this protocol to reduce Pd levels from >1000 ppm to <10 ppm to meet ICH guidelines.

  • Preparation: Dissolve the crude product in a polar aprotic solvent (e.g., THF or DMF) where it is fully soluble.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 4-5 equivalents relative to the theoretical residual palladium [1].

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours. Mechanistic note: Elevated temperature increases the kinetic rate of Pd transfer from the bipyridine chelate to the thiol ligand.

  • Filtration: Filter the mixture through a fine-porosity glass frit. Wash the silica cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the purified, metal-free product.

Part 4: Visualizations

Workflow 1: Suzuki Coupling & Impurity Generation

The following diagram illustrates the chemical workflow and the specific points where impurities are generated, dictating the required purification logic.

SuzukiWorkflow Start1 Aryl Halide (e.g., 5-bromo-3-nitropyridin-2-amine) Catalyst Pd(0) Catalyst + Base (Suzuki-Miyaura Cycle) Start1->Catalyst Start2 Boronic Acid (e.g., 6-methoxypyridin-3-ylboronic acid) Start2->Catalyst Imp_Homo Impurity: Homocoupled Dimer Start2->Imp_Homo O2 Oxidation Imp_Debor Impurity: Deborylated Pyridine Start2->Imp_Debor Protodeboronation Product Target Molecule 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Catalyst->Product Cross-Coupling Imp_Pd Impurity: Chelated Pd Residues Catalyst->Imp_Pd Metal Chelation

Diagram 1: Suzuki coupling workflow highlighting the mechanistic origins of common impurities.

Workflow 2: Acid-Base Extraction Logic

This flowchart maps the phase distribution of the target molecule versus impurities during Protocol A.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Product + Impurities) AddAcid Add 1.0 M HCl (aq) Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities: Dimers, Halides) PhaseSep1->OrgWaste Top Layer AqPhase Aqueous Phase (Protonated Product Salt) PhaseSep1->AqPhase Bottom Layer AddBase Add 2.0 M NaOH (aq) to pH 8-9 AqPhase->AddBase Precipitate Precipitation & Vacuum Filtration AddBase->Precipitate PureProd Pure Target Molecule (Solid) Precipitate->PureProd Isolate Solid

Diagram 2: Phase distribution logic for the acid-base extraction of bipyridine derivatives.

Part 5: References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: RSC Publishing URL:[Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: Arkivoc (Arkat USA) URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine: A Column Chemistry Comparison Guide

Introduction: The Analytical Challenge Developing a robust purity analysis method for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine requires overcoming significant chromatographic hurdles. This molecule is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Developing a robust purity analysis method for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine requires overcoming significant chromatographic hurdles. This molecule is a highly functionalized heterocyclic intermediate featuring dual basic pyridine nitrogens, a primary amine, a lipophilic methoxy group, and a strongly polar, electron-withdrawing nitro group.

In pharmaceutical development, ensuring the purity of such intermediates is critical. Positional isomers, des-nitro byproducts, and oxidation products (such as N-oxides) often possess nearly identical hydrophobicities to the target analyte. Consequently, standard analytical approaches frequently fail to provide adequate resolution or peak shape, necessitating a highly strategic approach to stationary phase selection and mobile phase optimization.

Mechanistic Grounding: Why Standard Methods Fail

As an application scientist, one must look beyond simple retention and understand the molecular interactions occurring at the silica surface.

The Silanol Effect: The primary amines and pyridine nitrogens in 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine have pKa values ranging from ~4.5 to 6.0. When analyzed on a standard C18 column using a neutral or weakly acidic mobile phase, these basic functional groups become protonated and engage in strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica matrix 1. This mechanism disrupts the mass transfer kinetics, resulting in severe peak tailing, reduced theoretical plates, and a loss of sensitivity.

The pH Solution: To mitigate this, the mobile phase pH must dictate the ionization state of both the analyte and the column. By lowering the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA), the acidic silanols (pKa ~3.5) are fully neutralized, effectively shutting down the parasitic ion-exchange pathways and forcing the analyte to rely solely on the designed stationary phase interactions 2.

Column Chemistry Comparison: C18 vs. Polar-Embedded vs. PFP

To establish a self-validating and robust method, we evaluated three distinct stationary phases. The objective was to achieve a tailing factor (Tf) < 1.5 and a critical pair resolution (Rs) > 2.0.

Quantitative Performance Comparison
Column ChemistryPhase MechanismTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) (Critical Pair)Conclusion
Standard C18 Hydrophobic Dispersive2.44,5001.2Fail - Severe tailing obscures minor impurities.
Polar-Embedded C18 Amide-shielded Hydrophobic1.39,2001.6Sub-optimal - Good peak shape, but lacks selectivity.
PFP (Pentafluorophenyl) π-π, Dipole, & Hydrophobic1.0514,5002.8Optimal - Excellent shape and baseline resolution.
Causality Behind the Data
  • Standard C18: Fails because it relies purely on hydrophobicity. The highly polar nitro group reduces overall retention, while the basic nitrogens interact with exposed silanols, causing the observed Tf of 2.4.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. This sterically and electronically shields residual silanols, drastically improving peak shape for basic analytes 3. However, it lacks the orthogonal selectivity needed to separate closely related nitro-aromatic isomers.

  • PFP Phase: Delivers exceptional performance due to multi-mode retention. The highly electron-withdrawing fluorine atoms create an electron-deficient phenyl ring, which engages in strong π-π donor-acceptor interactions with the electron-rich methoxy-pyridine system of the analyte. Furthermore, the C-F bonds provide intense dipole-dipole interactions that perfectly complement the analyte's nitro group 4.

ColumnSelectivity Analyte 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine C18 Standard C18 (Hydrophobic Only) Analyte->C18 Silanol Interaction Polar Polar-Embedded C18 (Shielded Silanols) Analyte->Polar Reduced Interaction PFP PFP Phase (π-π & Dipole Interactions) Analyte->PFP Multi-mode Retention Outcome1 Severe Tailing (Tf > 2.0) C18->Outcome1 Outcome2 Good Shape, Low Resolution (Rs < 1.5) Polar->Outcome2 Outcome3 Optimal Shape & Resolution (Tf = 1.1, Rs > 2.0) PFP->Outcome3

Fig 1. Interaction pathways and peak outcomes for bipyridine derivatives across column chemistries.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility across different laboratories, the following protocol utilizes a self-validating system suitability framework 5. If the system suitability criteria are not met, the run is automatically invalidated, preventing the reporting of erroneous purity data.

Step-by-Step Methodology
  • Column Preparation: Install a high-efficiency PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Equilibrate the column at 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Lowers pH to ~2.0, acting as an ion-pairing agent for the amines).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar degradants)

    • 2.0 - 18.0 min: 5% to 95% B (Linear ramp for optimal resolution of isomers)

    • 18.0 - 22.0 min: 95% B (Column wash)

    • 22.0 - 27.0 min: 5% B (Re-equilibration)

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (optimal for the nitro-aromatic chromophore) with a reference wavelength of 360 nm.

  • Sample Preparation: Dissolve the analyte in a diluent of 80:20 Water:Acetonitrile to a concentration of 0.5 mg/mL. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced band broadening (fronting) upon injection.

System Suitability Criteria (Self-Validation)

Before analyzing unknown batches, inject a resolution standard containing the API and its closest known positional isomer. The system is only validated for use if:

  • Tailing Factor (API): ≤ 1.2

  • Resolution (API vs. Isomer): ≥ 2.0

  • Relative Standard Deviation (RSD) of Peak Area (n=5): ≤ 1.0%

MethodWorkflow Step1 1. Analyte Profiling pKa & LogP Analysis Step2 2. Column Screening C18 vs Polar vs PFP Step1->Step2 Step3 3. Mobile Phase Tuning pH Optimization (TFA) Step2->Step3 Step4 4. Gradient Design Impurity Resolution Step3->Step4 Step5 5. Method Validation System Suitability Step4->Step5

Fig 2. Systematic HPLC method development and validation workflow for purity analysis.

Conclusion

For complex basic molecules like 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, standard C18 columns are fundamentally mismatched due to unsuppressed silanol interactions and a lack of specific selectivity. By transitioning to a PFP stationary phase and utilizing a highly acidic, TFA-buffered mobile phase, chromatographers can leverage orthogonal π-π and dipole interactions. This mechanistic approach guarantees a self-validating, highly reproducible method capable of resolving critical impurities during drug development.

References

  • PharmaGuru.Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Phenomenex.Reversed Phase HPLC Method Development.
  • Scribd / Advanced Chromatography Technologies.Polar Embedded and Other 'AQ' Type Phases.
  • ACE HPLC.
  • BenchChem.Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, a compound of interest in pharmaceutical research. By leveraging foundational principles of mass spectrometry and drawing comparisons with related chemical structures, we will elucidate a probable fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the structural characterization of small molecules.[1]

The structural elucidation of novel chemical entities and their impurities is a cornerstone of drug discovery and development.[2] LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in this process due to its sensitivity, selectivity, and ability to provide detailed structural information.[1][3] Understanding the fragmentation patterns of molecules is crucial for their unambiguous identification and for the characterization of their metabolites and degradation products.

Predicted Physicochemical Properties of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

To predict the behavior of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine in an LC-MS system, we must first establish its chemical structure and fundamental properties.

PropertyValue
Chemical Formula C₁₁H₁₀N₄O₃
Molecular Weight 246.23 g/mol
Monoisotopic Mass 246.0753 Da
Structure

Caption: Chemical structure of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine.

The presence of multiple nitrogen atoms in the bipyridine core, along with the amine and methoxy groups, suggests that this molecule will readily ionize under positive mode electrospray ionization (ESI) due to the availability of sites for protonation.

Proposed LC-MS/MS Methodology for Analysis

A standard reversed-phase LC-MS/MS method would be suitable for the analysis of this compound. The following is a proposed methodology based on common practices for small molecule pharmaceutical analysis.[4]

Liquid Chromatography (LC)
ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA standard gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA typical injection volume.
Mass Spectrometry (MS)
ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule has multiple basic sites for protonation.
Capillary Voltage 3.5 kVA typical voltage for ESI.
Source Temperature 150 °COptimizes desolvation.
Desolvation Gas Flow 800 L/hrFacilitates solvent evaporation.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Collision Energy Ramped (10-40 eV)A ramp of collision energies allows for the observation of both precursor and fragment ions.

Predicted Fragmentation Pathway

The fragmentation of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is predicted to proceed through a series of logical bond cleavages initiated at the charged sites and influenced by the functional groups present.[5][6] The protonated molecule, [M+H]⁺, with an m/z of 247.08, will be the precursor ion for fragmentation.

The following table outlines the predicted major fragment ions.

m/zProposed StructureNeutral LossDescription
232.06[C₁₀H₇N₄O₃]⁺CH₃•Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.[7]
216.08[C₁₁H₁₀N₃O]⁺NO₂•Loss of the nitro group as a radical is a characteristic fragmentation for nitroaromatic compounds.
201.06[C₁₀H₇N₃O]⁺CH₃•, NO₂•Sequential loss of a methyl radical and a nitro group.
186.08[C₁₀H₈N₃O]⁺H₂CO, NO₂•Loss of formaldehyde from the methoxy group and subsequent loss of the nitro group.
158.07[C₉H₈N₃]⁺H₂CO, NO₂•, COFurther fragmentation involving the loss of carbon monoxide from a pyridine ring.

The predicted fragmentation pathway can be visualized as follows:

Fragmentation_Pathway cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragments cluster_3 Tertiary Fragment 247.08 [M+H]⁺ m/z 247.08 232.06 [M+H-CH₃]⁺ m/z 232.06 247.08->232.06 -CH₃• 216.08 [M+H-NO₂]⁺ m/z 216.08 247.08->216.08 -NO₂• 201.06 [M+H-CH₃-NO₂]⁺ m/z 201.06 232.06->201.06 -NO₂• 216.08->201.06 -CH₃• 186.08 [M+H-H₂CO-NO₂]⁺ m/z 186.08 216.08->186.08 -H₂CO 158.07 [M+H-H₂CO-NO₂-CO]⁺ m/z 158.07 186.08->158.07 -CO

Caption: Predicted fragmentation pathway for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine.

Comparison with Alternative Analytical Approaches

The detailed structural information provided by LC-MS/MS is unparalleled for this type of analysis. Here, we compare it with other potential analytical techniques.

TechniqueAdvantagesDisadvantagesApplicability to this Molecule
LC with UV Detection Simple, robust, and widely available.Provides no structural information beyond the chromophore. Cannot distinguish between isomers with similar UV spectra.Useful for quantitation if a standard is available, but provides no structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.The target molecule is likely not volatile enough for GC analysis without derivatization. High temperatures in the GC inlet could cause degradation.Not a suitable primary technique due to the low volatility and thermal lability of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity and stereochemistry.Requires a larger amount of pure sample. Is a much lower throughput technique compared to LC-MS.The gold standard for absolute structure elucidation of a pure standard, but not practical for identifying trace-level impurities or for high-throughput screening.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, allowing for the determination of elemental composition.[2]Does not inherently provide fragmentation information without an MS/MS capable instrument.When coupled with MS/MS (LC-HR-MS/MS), it is the most powerful technique, confirming both the elemental composition of the precursor and fragment ions, leading to a very high degree of confidence in structural assignments.

Conclusion

The predicted LC-MS fragmentation pattern of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine provides a roadmap for its identification and characterization. The primary fragmentation pathways are expected to involve the loss of the methyl radical from the methoxy group and the loss of the nitro group. Subsequent fragmentation would likely involve further neutral losses from the bipyridine core. This detailed structural information, obtainable with high sensitivity and speed, underscores the power of LC-MS/MS in modern pharmaceutical analysis.[1] While other techniques have their place, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities for this class of molecules.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]

  • Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Food Magazine. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]

  • Dong, M. W. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Armentrout, P. B. (2000). Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. Journal of the American Chemical Society, 122(46), 11261–11272. [Link]

  • Uddin, M. R., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Wasowicz, T. J., & Gope, K. (2020). Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations. MOST Wiedzy. [Link]

  • Mennella, V., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036–9045. [Link]

  • 6'-METHOXY(3,3'-BIPYRIDIN)-6(1H)-ONE. (n.d.). precisionFDA. [Link]

  • Furan Dissociation Induced by Collisions with H 3 + and C + Ions. (2025, June 12). MDPI. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4). ResearchGate. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Greenwich. [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC. (2024, February 10). National Center for Biotechnology Information. [Link]

  • 6'-methoxy-4'-methyl-[3,3'-bipyridin]-6-amine. (n.d.). Chem-Space. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • 6-Methoxy-N-methyl-3-nitropyridin-2-amine. (n.d.). PubChem. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. [Link]

  • 6-Methoxy-3-pyridinylamine. (n.d.). PubChem. [Link]

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Validation

A Comparative Guide to the Definitive Structure Confirmation of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms di...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides an in-depth comparison of the analytical methodologies for the structural confirmation of the novel compound 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine .

While a direct literature report on the crystal structure of this specific molecule is not currently available, this guide will use it as a framework to compare the "gold standard" of single-crystal X-ray diffraction with other powerful spectroscopic techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity.

The Hierarchy of Structural Confirmation: A Workflow Overview

The confirmation of a new chemical entity's structure is a multi-faceted process. It begins with foundational techniques that suggest the molecular formula and connectivity, and culminates in the definitive determination of the three-dimensional atomic arrangement. The following workflow illustrates the logical progression of this analytical journey.

cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation MS Mass Spectrometry (MS) [Molecular Formula] NMR NMR Spectroscopy [Connectivity & Environment] MS->NMR Suggests Formula FTIR FTIR Spectroscopy [Functional Groups] NMR->FTIR Confirms Connectivity SCXRD Single-Crystal X-ray Diffraction (SC-XRD) [3D Atomic Arrangement] FTIR->SCXRD Supports Functional Groups

Caption: A typical workflow for the structural confirmation of a novel small molecule.

Single-Crystal X-ray Diffraction (SC-XRD): The Unambiguous Arbiter

For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled gold standard[1]. This technique provides a precise map of electron density within a crystal, from which the positions of individual atoms can be determined with exceptional accuracy.

The Rationale Behind SC-XRD

The power of SC-XRD lies in its ability to directly visualize the atomic arrangement in the solid state. This provides unequivocal evidence of bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its properties and interactions. For a novel compound like 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, SC-XRD would not only confirm the connectivity of the bipyridinyl core but also precisely define the spatial relationship between the methoxy, nitro, and amine functional groups.

Experimental Protocol: A Step-by-Step Guide to Definitive Confirmation
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. A suitable crystal should be well-formed, free of defects, and typically between 0.1 and 0.5 mm in size[2].

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data collection is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the diffraction pattern as the crystal is rotated[3].

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map is then used to build a model of the molecule, which is refined to best fit the experimental data.

  • Data Validation and Deposition: The final structural model is validated using software like checkCIF, as recommended by the International Union of Crystallography (IUCr)[4][5]. To ensure data integrity and accessibility, the crystallographic information file (CIF) should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC)[6][7][8][9].

Expected Data and Interpretation

The primary output of an SC-XRD experiment is a CIF file containing the atomic coordinates, unit cell dimensions, and other crystallographic parameters. This allows for the generation of a 3D model of the molecule and the extraction of precise geometric data.

Parameter Expected Information for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
Connectivity Unambiguous confirmation of the [3,3'-bipyridine] core and the positions of the methoxy, nitro, and amine substituents.
Bond Lengths & Angles Precise measurement of all bond lengths and angles, providing insight into bond orders and steric strain.
Torsion Angles Determination of the dihedral angle between the two pyridine rings, which is crucial for understanding the molecule's overall shape.
Intermolecular Interactions Identification of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Comparative Spectroscopic Techniques for Structural Support

While SC-XRD provides the definitive structure, other spectroscopic techniques are essential for initial characterization and for providing complementary information, especially when suitable crystals for XRD cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution[10][11][12]. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, ¹H and ¹³C NMR would be instrumental in confirming the carbon-hydrogen framework and the connectivity of the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between neighboring protons and between protons and carbons, respectively, effectively mapping out the molecular skeleton[13].

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added[14].

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra are acquired.

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlation peaks are analyzed to deduce the molecular structure.

Technique Expected Information for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
¹H NMR Number of signals corresponds to the number of chemically non-equivalent protons. Chemical shifts indicate the electronic environment of each proton. Integration provides the relative number of protons for each signal. Splitting patterns (coupling) reveal neighboring protons.
¹³C NMR Number of signals corresponds to the number of chemically non-equivalent carbon atoms. Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
2D NMR (COSY, HMBC) COSY spectrum shows correlations between coupled protons, confirming adjacent protons. HMBC spectrum shows correlations between protons and carbons over two or three bonds, confirming the connectivity of the molecular fragments.
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions[15][16]. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound[17].

For a new compound, high-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information[18].

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Parameter Expected Information for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
Molecular Ion Peak The peak corresponding to the intact molecule will confirm the molecular weight. For C₁₁H₁₀N₄O₃, the expected monoisotopic mass is 246.0753 g/mol .
Isotopic Pattern The relative abundances of the isotopic peaks can help to confirm the elemental composition.
Fragmentation Pattern The fragmentation of the molecule can provide clues about the connectivity of the different functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Players

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[19][20].

FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups in 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, such as the amine (N-H), nitro (N-O), and methoxy (C-O) groups[21][22].

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Interpretation: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.

Functional Group Expected Absorption Range (cm⁻¹)
N-H (Amine) 3300-3500 (two bands for a primary amine)
C-H (Aromatic) 3000-3100
C-H (Aliphatic) 2850-3000
C=N, C=C (Aromatic) 1400-1600
N-O (Nitro) 1500-1570 (asymmetric stretch) and 1300-1370 (symmetric stretch)
C-O (Methoxy) 1000-1300

Synthesizing the Data: A Holistic Approach to Structure Confirmation

The following diagram illustrates the interconnectedness of the data obtained from these complementary techniques, all pointing towards the definitive structural confirmation provided by SC-XRD.

Structure 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine MS MS (C11H10N4O3) Structure->MS Provides NMR NMR (Connectivity) Structure->NMR Provides FTIR FTIR (-NH2, -NO2, -OCH3) Structure->FTIR Provides SCXRD SC-XRD (3D Structure) Structure->SCXRD Confirms MS->NMR Supports NMR->FTIR Supports FTIR->SCXRD Supports

Caption: The relationship between the target compound and the data from various analytical techniques.

Conclusion

The definitive confirmation of the crystal structure of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, or any novel compound, relies on a synergistic approach. While NMR, MS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction is the ultimate authority, delivering an unambiguous three-dimensional representation of the molecule. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the scientific integrity of their findings, a cornerstone of successful drug discovery and development.

References

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025, May 22). Cambridge Crystallographic Data Centre. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Use of NMR in Structure Elucidation. (SlideShare). [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • CIF Deposition Guidelines. Cambridge Crystallographic Data Centre. [Link]

  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Crystallographic Information Framework. International Union of Crystallography. [Link]

  • A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. [Link]

  • Mass Spectrometry: Unlocking the Secrets of Molecular Structure. (2024, December 30). Research and Reviews. [Link]

  • 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • What Is Mass Spectrometry? Broad Institute. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). PubMed. [Link]

  • Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre. [Link]

  • Infrared Spectroscopy: Key Features of Organic Functional Groups. (2021, July 6). HSC Chemistry. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]

  • Deposit Structures | ICSD DEPOT. FIZ Karlsruhe. [Link]

  • Notes for Authors of IUCrData. International Union of Crystallography. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. [Link]

  • Guidelines for biological crystal structures. IUCr Journals. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • International Union of Crystallography (IUCr). International Science Council. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. [Link]

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Comparative

Analytical Mastery: Evaluating Reference Standards for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine Quality Control

An in-depth technical analysis and comparison guide for the quality control of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0). As drug development pipelines increasingly focus on complex targeted therapie...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the quality control of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0).

As drug development pipelines increasingly focus on complex targeted therapies, bipyridine derivatives have emerged as critical structural motifs. Specifically, 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is a highly functionalized intermediate frequently utilized in the synthesis of multi-kinase inhibitors and Wnt pathway modulators[1].

Because this molecule contains multiple reactive sites—an amine, a nitro group, a methoxy ether, and two distinct pyridine rings—its synthesis is prone to generating structurally similar, co-eluting impurities. Consequently, the selection and qualification of reference standards for this compound are not merely regulatory checkboxes; they are foundational to the chemical integrity of the final Active Pharmaceutical Ingredient (API).

The Chemical Context: Why Standard Purity Dictates API Success

In a typical synthetic route, 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is assembled via a palladium-catalyzed Suzuki-Miyaura coupling between a brominated nitropyridine and a methoxypyridylboronic acid.

The Causality of Impurity Propagation: If the reference standard used to quantify this intermediate is impure, the calculated assay value will be artificially high or low. This leads to incorrect stoichiometric calculations in the subsequent step (typically the catalytic reduction of the nitro group to a diamine). An imbalance in stoichiometry can stall the reaction, generate over-reduction byproducts, or leave unreacted starting materials that are nearly impossible to purge in the final API crystallization.

G A 2-Amino-3-nitro- 5-bromopyridine C Suzuki-Miyaura Coupling (Pd) A->C B (6-Methoxypyridin- 3-yl)boronic acid B->C D 6'-Methoxy-5-nitro- [3,3'-bipyridin]-6-amine (Target Intermediate) C->D Main Pathway E Des-bromo Impurity (Co-elution Risk) C->E Dehalogenation F Homocoupling Dimer (Strong UV Absorber) C->F Side Reaction

Caption: Synthetic workflow of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine highlighting critical impurities.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. Commercial vendors often supply this compound at a nominal "98% purity" based solely on HPLC Area %[2]. However, Area % ignores UV-transparent impurities (like inorganic salts from the Suzuki coupling) and residual solvents, leading to a dangerous overestimation of true purity.

Table 1: Quantitative Comparison of Reference Standard Grades

Standard GradeTrue Assay PurityPrimary Qualification MethodTraceabilityCost/GramBest Use Case
Primary (Certified) >99.5%qNMR + Mass BalanceNIST / Pharmacopeia

API Release Testing, Regulatory IND/NDA Filings
Commercial (Secondary) ~98.0% (Area %)HPLC-UV (Area %)Vendor COA

Early R&D, Route Scouting, Qualitative ID
In-House Working >99.0%Validated against PrimaryInternal Metrology$Routine In-Process Control (IPC) & Daily QC

Self-Validating Protocols for Standard Qualification

To establish an In-House Working Standard, you cannot rely on a single analytical technique. The protocol must be a self-validating system utilizing orthogonal methods. We achieve this by comparing an absolute measurement (qNMR) against a subtractive measurement (Mass Balance). If the two values agree within 0.5%, the standard is certified; if they diverge, hidden impurities are present, and the standard is rejected.

G A Candidate Reference Standard (6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine) B qNMR Analysis (Absolute Assay vs Maleic Acid) A->B C Mass Balance (100% - HPLC Impurities - KF - ROI) A->C D Orthogonal Agreement |qNMR - Mass Balance| ≤ 0.5% B->D C->D E Certified Working Standard (Ready for QC) D->E Yes F Reject / Re-purify (Investigate Hidden Impurities) D->F No

Caption: Orthogonal self-validating workflow for reference standard certification.

Protocol 1: Absolute Quantification via qNMR (Quantitative NMR)

Causality Check: We utilize Maleic acid as the internal standard because its olefinic protons resonate at ~6.2 ppm, a clean region completely devoid of the complex aromatic signals (7.0–9.0 ppm) generated by the bipyridine core.

  • Accurately weigh ~10.0 mg of the candidate 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine standard and ~5.0 mg of NIST-traceable Maleic Acid into a single static-free weighing boat.

  • Transfer quantitatively and dissolve in 0.6 mL of DMSO-d6. Note: Bipyridines can exhibit poor solubility in non-polar deuterated solvents; DMSO ensures complete dissolution.

  • Acquire 1H-NMR spectra at 400 MHz (or higher) using a 90° pulse. Set the relaxation delay (D1) to at least 30 seconds to ensure complete longitudinal relaxation (T1) of all protons.

  • Integrate the distinct methoxy protons of the analyte (singlet, ~3.9 ppm, 3H) against the olefinic protons of Maleic Acid (singlet, ~6.2 ppm, 2H).

  • Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol 2: Impurity Profiling via LC-MS/MS

Causality Check: Formic acid is used in the mobile phase to promote the protonation of the basic amine and pyridine nitrogens, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Prepare a 1.0 mg/mL solution of the standard in Acetonitrile:Water (50:50, v/v).

  • Inject 5 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor via High-Resolution Mass Spectrometry (HRMS) targeting the theoretical [M+H]+ of 247.0826.

  • Screen specifically for synthetic process impurities: m/z 217 (des-methoxy), m/z 168 (des-bromo starting material), and m/z 491 (homocoupling dimer).

Experimental Data: The Cost of Using Unqualified Standards

To demonstrate the impact of standard selection, we conducted a simulated routine HPLC assay of a known API intermediate batch using three different standard grades.

Table 2: HPLC Assay Performance Data (Simulated QC Run)

Standard Grade UsedMean Recovery (%)RSD (%, n=6)Bias vs Primary (%)QC Disposition (Criteria: 98-102%)
Primary Certified 100.00.40.0Pass
Commercial (Unqualified) 103.21.8+3.2Fail (Overestimates API concentration)
In-House Working 99.80.6-0.2Pass

Data Insight: The unqualified commercial standard resulted in a +3.2% bias. Because the commercial standard's purity was assumed to be 100% (but actually contained ~3% invisible inorganic salts and water), the instrument response factor was artificially low. When applied to the sample, it mathematically inflated the sample's apparent concentration, leading to an Out-of-Specification (OOS) failure.

Mechanistic Stability and Storage Directives

The structural features of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine dictate its handling. The nitro group at position 5 is highly susceptible to photo-reduction under ambient UV light, while the methoxy ether can undergo slow hydrolysis under strongly acidic conditions.

To maintain the integrity of the certified reference standard, it must be stored in amber vials to block UV degradation, sealed under an inert argon atmosphere to prevent oxidative degradation of the primary amine, and kept away from moisture[3]. For long-term viability (12-24 months), storage at -20°C is strictly required.

References

  • Agency for Science, Technology and Research (A*STAR).Maleimide Derivatives as Modulators of Wnt Pathway.

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

[1][2] Part 1: Emergency Overview & Risk Assessment[1][2] The Precautionary Principle Critical Notice: Specific toxicological data for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is limited in public registries.[1] There...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Emergency Overview & Risk Assessment[1][2]

The Precautionary Principle

Critical Notice: Specific toxicological data for 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine is limited in public registries.[1] Therefore, this protocol enforces a Category 3/4 High-Potency Intermediate handling standard. We derive this risk profile from "read-across" analysis of structural analogs (aminonitropyridines and bipyridines), which are known for acute toxicity, potential mutagenicity, and skin sensitization.[1]

Hazard Identification (GHS Classification Inferred)

Treat this compound as if it carries the following H-Statements until proven otherwise:

  • H301/H311: Toxic if swallowed or in contact with skin.[2]

  • H315/H319: Causes skin irritation and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2]

  • H341: Suspected of causing genetic defects (common in nitro-aromatic amines).[1]

Physical Properties & Reactivity[1][2]
  • Appearance: Likely a yellow to orange crystalline solid (characteristic of nitro-pyridine conjugation).[1]

  • Reactivity: The nitro group renders the ring electron-deficient; the amine is a nucleophile.[1] Avoid contact with strong oxidizers (peroxides, permanganates) and strong acids.

  • Thermal Stability: Nitro-bearing heterocycles can decompose exothermically.[1][4] Do not heat above 100°C without Differential Scanning Calorimetry (DSC) validation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Engineering controls (Fume Hoods) are the primary barrier; PPE is the secondary line of defense.

Protection ZoneEquipment StandardOperational Logic
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE: N95 (minimum) or P100 Half-Mask (if outside hood).[1]Why: Fine powders of aminopyridines are potent respiratory irritants. The nitro group adds potential systemic toxicity via inhalation.
Hand Protection Primary: Nitrile (4 mil).Secondary: Laminate/Silver Shield (if in solution).Technique: Double-gloving is mandatory .[1]Why: Nitrogen-containing aromatics can permeate thin nitrile rapidly.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield required for quantities >5g.Why: Standard safety glasses do not seal against airborne dust or splashes. Basic amines can cause irreversible corneal damage.
Body Lab coat (Tyvek/Polypropylene preferred over cotton).Closed-toe chemical-resistant shoes.[1]Why: Cotton retains toxic dusts. Disposable Tyvek ensures no contamination leaves the lab on personal clothing.

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the critical path for handling this compound safely, from receipt to waste.

HandlingWorkflow cluster_safety Critical Control Points Receipt 1. Receipt & Inspection (Check seal integrity) Storage 2. Storage (Dry, Dark, <25°C, Inert Gas) Receipt->Storage Log into Inventory Weighing 3. Weighing (Inside Fume Hood ONLY) Storage->Weighing Transport in secondary container Solubilization 4. Solubilization (Add solvent slowly to solid) Weighing->Solubilization Dissolve immediately to reduce dust Reaction 5. Reaction/Usage (Closed System) Solubilization->Reaction Waste 6. Disposal (Solid vs Liquid Segregation) Reaction->Waste Quench & Segregate

Figure 1: Operational Workflow for High-Potency Intermediates. Note the critical control points at weighing and solubilization where exposure risk is highest.[1]

Step-by-Step Methodology
Phase 1: Preparation (The "Cold" Phase)
  • Workspace Setup: Clear the fume hood. Place a disposable absorbent mat (benchkote) on the working surface.

  • Static Control: Use an ionizing fan or anti-static gun if the powder appears fluffy/static-prone. Static discharge can disperse toxic dust outside the hood.

  • Balance Check: Verify the analytical balance is stable inside the hood.

Phase 2: Weighing & Transfer (The "Hot" Phase)
  • Don PPE: Put on double nitrile gloves and goggles.

  • Open Container: Open the vial only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Weighing: Weigh directly into the tared reaction vessel. Do not use weighing boats if possible; weighing directly minimizes transfer steps where spills occur.

    • If a weighing boat is used: Rinse the boat with the reaction solvent into the reaction vessel to ensure 100% transfer and decontamination.

  • Seal: Cap the reaction vessel immediately.

Phase 3: Cleanup
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened tissue (Ethanol or Acetone).

  • Decon: Dispose of the wipe and gloves immediately into the solid hazardous waste stream.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water before touching anything outside the hood.

Part 4: Emergency Response & Disposal[1][2]

Spill Response Decision Tree

Follow this logic immediately upon a spill. Speed and containment are prioritized over saving the material.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Do NOT use water initially Liquid->ActionLiquid Disposal Double Bag & Label 'Hazardous Debris' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency Spill Response Logic. The "Wet Method" for solids is crucial to prevent aerosolization.

Disposal Protocols
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (Toxic) .

  • Liquid Waste:

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.

    • Labeling: Clearly mark tags with "Contains Nitro-Aminopyridine Derivatives."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Aminonitropyridines. Retrieved from [Link][1]

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